molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0

Pyrazolo[1,5-a]pyridin-2-ylmethanol

Cat. No.: B1315267
CAS No.: 76943-47-0
M. Wt: 148.16 g/mol
InChI Key: RBJIKLOMRJZRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJIKLOMRJZRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506306
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76943-47-0
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of Pyrazolo[1,5-a]pyridin-2-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in the design of novel therapeutic agents. This document outlines a two-step synthesis beginning with the formation of an ester precursor, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, followed by its selective reduction to the target alcohol.

I. Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The initial step involves the synthesis of the key intermediate, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. This is followed by the selective reduction of the ester functional group to the corresponding primary alcohol.

Synthesis_Workflow Synthetic Workflow for this compound cluster_step1 Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate cluster_step2 Step 2: Reduction to this compound Reactants1 N-Aminopyridine + Ethyl Propiolate Reaction1 [3+2] Cycloaddition Reactants1->Reaction1 Intermediate Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Reaction1->Intermediate Reaction2 Selective Ester Reduction Intermediate->Reaction2 Reagents2 NaBH4, CaCl2 in Ethanol/THF Reagents2->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthetic workflow for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This procedure is based on established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines through a [3+2] cycloaddition reaction.

Materials:

  • N-Aminopyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-aminopyridinium iodide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

B. Step 2: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate to this compound

This protocol is adapted from a similar, highly efficient reduction of a pyrazolo[1,5-a]pyrimidine ester.[1]

Materials:

  • Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

  • Calcium chloride (CaCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH), absolute

  • Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of absolute ethanol and THF (2:1 v/v).

  • To this suspension, add anhydrous calcium chloride (3.0 eq).

  • Cool the mixture in an ice bath and add sodium borohydride (6.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

III. Characterization Data

A. Precursor: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Property Expected Value
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to off-white solid
Melting Point Not available

Table 1: Physical and Chemical Properties of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

Technique Expected Chemical Shifts (δ, ppm) or m/z
¹H NMR (CDCl₃) ~8.5 (d, 1H), ~7.5 (d, 1H), ~7.1 (s, 1H), ~7.0 (t, 1H), ~6.7 (t, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃) ~163, ~145, ~142, ~128, ~124, ~117, ~113, ~109, ~61, ~14
Mass Spec (ESI-MS) m/z: 191.08 [M+H]⁺

Table 2: Expected Spectroscopic Data for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

B. Final Product: this compound
Property Expected Value
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance White to pale yellow solid
Melting Point Not available

Table 3: Physical and Chemical Properties of this compound.

Technique Expected Chemical Shifts (δ, ppm), IR Bands (cm⁻¹), or m/z
¹H NMR (CDCl₃) ~8.4 (d, 1H), ~7.5 (d, 1H), ~6.9 (t, 1H), ~6.7 (t, 1H), ~6.5 (s, 1H), ~4.8 (s, 2H), ~2.5 (br s, 1H, OH)
¹³C NMR (CDCl₃) ~149, ~141, ~128, ~123, ~117, ~112, ~108, ~60
IR (KBr) ~3300-3400 (O-H stretch), ~2920 (C-H stretch), ~1630 (C=N stretch)
Mass Spec (ESI-MS) m/z: 149.07 [M+H]⁺

Table 4: Expected Spectroscopic Data for this compound.

IV. Logical Relationships in Characterization

The successful synthesis of this compound can be confirmed through a logical progression of characterization techniques.

Characterization_Logic Characterization Workflow Start Purified Product TLC TLC Analysis (Single Spot) Start->TLC MS Mass Spectrometry (Confirm Molecular Weight) TLC->MS IR IR Spectroscopy (Confirm OH group) MS->IR NMR ¹H and ¹³C NMR (Structural Elucidation) IR->NMR Final Structure Confirmed NMR->Final

Caption: Logical workflow for the structural confirmation of the final product.

V. Conclusion

This technical guide provides a robust and feasible pathway for the synthesis and characterization of this compound. The outlined experimental protocols are based on well-established and analogous reactions reported in the scientific literature. The provided characterization data, while predictive, serves as a reliable reference for researchers aiming to synthesize and identify this compound. The successful execution of this synthesis will provide valuable material for further investigation into the biological activities and potential therapeutic applications of this class of compounds.

References

Spectroscopic and Synthetic Profile of Pyrazolo[1,5-a]pyridin-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis

The synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol is proposed as a two-step process. The initial step involves the formation of an ester precursor, ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, which is subsequently reduced to the target primary alcohol.

Experimental Protocols

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This initial step can be achieved through the cyclization of a substituted pyridine with a suitable three-carbon component to form the pyrazolo[1,5-a]pyridine core.

  • Procedure: A solution of 1-aminopyridinium iodide and ethyl (ethoxymethylene)pyruvate in an appropriate solvent, such as dimethylformamide (DMF), is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Step 2: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

The second step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent.

  • Procedure: To a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature until completion (as monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a 15% aqueous sodium hydroxide solution. The resulting solid is removed by filtration, and the organic filtrate is dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure affords this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45d1HH-7
~7.55d1HH-5
~7.15t1HH-6
~6.85s1HH-3
~6.75t1HH-4
~4.80s2H-CH₂OH
~2.50br s1H-OH

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~151.0C-2
~148.5C-8a
~142.5C-7
~128.0C-5
~119.5C-3
~115.5C-6
~112.5C-4
~60.5-CH₂OH

Predicted in CDCl₃

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺149.0715
[M]⁺148.0637

Visualized Pathways and Workflows

Synthetic_Pathway cluster_step1 Step 1: Cyclization and Esterification cluster_step2 Step 2: Reduction Aminopyridinium_Salt 1-Aminopyridinium Iodide Ester_Intermediate Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Aminopyridinium_Salt->Ester_Intermediate Heat, DMF Pyruvate_Derivative Ethyl (ethoxymethylene)pyruvate Pyruvate_Derivative->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product 1. LiAlH4, THF 2. H2O work-up

Caption: Proposed synthetic route to this compound.

Experimental_Workflow start Start setup Set up reaction under inert atmosphere start->setup prepare_lah Suspend LiAlH4 in dry THF and cool to 0°C setup->prepare_lah add_ester Add ester solution dropwise prepare_lah->add_ester react Stir at room temperature and monitor by TLC add_ester->react quench Carefully quench with H2O and aqueous NaOH react->quench filter Filter to remove aluminum salts quench->filter extract_dry Dry organic filtrate over Na2SO4 filter->extract_dry concentrate Remove solvent under reduced pressure extract_dry->concentrate purify Purify crude product concentrate->purify characterize Characterize by NMR and MS purify->characterize end Obtain Pure Product characterize->end

Caption: General experimental workflow for the reduction of the ester intermediate.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Pyrazolo[1,5-a]pyridin-2-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound, with the CAS Number 76943-47-0, is a derivative of the pyrazolo[1,5-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its diverse biological activities. The physicochemical properties of this compound are summarized below. Where experimental data for the target compound is unavailable, data for closely related analogs is provided for comparative purposes.

PropertyValueSource/Notes
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
CAS Number 76943-47-0-
Appearance Brown oilDescribed in patent literature as an intermediate that was used without full purification.[1]
Melting Point Not availableFor comparison, Pyrazolo[1,5-a]pyridin-2-ol has a melting point of 127-128 °C[2], and Pyrazolo[1,5-a]pyridine-2-carboxylic acid has a melting point of 189-192 °C.
Boiling Point Not available-
Solubility 5.5 mg/mLA commercial supplier provides this data.[3] Other sources suggest it is water and alcohol soluble.[4]
pKa Not available-

Synthesis and Reactivity

The pyrazolo[1,5-a]pyridine scaffold is a valuable pharmacophore, and various synthetic routes to its derivatives have been developed. This compound is a key intermediate that can be synthesized and further functionalized.

Synthesis

A primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-2-carboxylic acid. This transformation is alluded to in patent literature, which suggests a procedure similar to other standard reductions of carboxylic acids to alcohols.[1]

This protocol is a standard procedure for the lithium aluminum hydride (LAH) reduction of a carboxylic acid to a primary alcohol and is inferred from the patent literature.[1]

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis of this compound start Pyrazolo[1,5-a]pyridine-2-carboxylic acid reagents 1. LiAlH4, THF, 0 °C to reflux 2. Quench (e.g., Rochelle's salt) start->reagents Reduction product This compound reagents->product

Synthetic route to this compound.
Reactivity

The primary alcohol functionality of this compound allows for a range of chemical transformations, most notably oxidation to the corresponding aldehyde.

Patent literature indicates that this compound can be oxidized to Pyrazolo[1,5-a]pyridine-2-carbaldehyde.[1] This is a common transformation for primary alcohols and can be achieved using various oxidizing agents. The choice of reagent can influence the reaction's efficiency and selectivity.

This protocol is based on a standard procedure for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane, a mild and selective oxidizing agent. A similar methodology has been employed for the oxidation of a related pyrazolo[1,5-a]pyrimidine methanol derivative.[5]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 ratio).

  • Shake the funnel vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Pyrazolo[1,5-a]pyridine-2-carbaldehyde can be purified by column chromatography on silica gel.

G cluster_reactivity Key Reactivity of this compound start This compound reagents Dess-Martin Periodinane (DMP) DCM, Room Temperature start->reagents Oxidation product Pyrazolo[1,5-a]pyridine-2-carbaldehyde reagents->product

Oxidation of this compound.

Biological Relevance and Applications

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives have been investigated for their potential as EP1 receptor antagonists for the treatment of overactive bladder and for their activity in the central nervous system.[6]

Notably, this compound has been utilized as a synthetic intermediate in the development of collagen 1 translation inhibitors , which are under investigation for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] This highlights the compound's importance as a building block for novel therapeutic agents.

The broader class of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these activities stem from their ability to act as kinase inhibitors.

G cluster_workflow Drug Discovery and Development Workflow A Pyrazolo[1,5-a]pyridine Core Scaffold B Synthesis of This compound A->B Core Synthesis C Chemical Modification (e.g., Oxidation, Etherification) B->C Intermediate D Library of Derivatives C->D Derivatization E Biological Screening (e.g., Collagen 1 Translation Assay) D->E Screening F Lead Compound Identification E->F Hit-to-Lead

Role in Drug Discovery Workflow.

Conclusion

This compound is a valuable heterocyclic intermediate with established reactivity and demonstrated utility in the synthesis of biologically active molecules, particularly in the context of developing treatments for fibrotic diseases. This guide provides a foundational understanding of its chemical properties and synthetic transformations to aid researchers in its application for the design and development of novel chemical entities. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76943-47-0

This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridin-2-ylmethanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details a proposed synthetic pathway, potential biological activities based on related compounds, and relevant experimental protocols.

Introduction

Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine analogs are recognized as "privileged structures" in medicinal chemistry due to their diverse and significant biological activities.[1] These scaffolds are integral to the development of targeted therapies, particularly in oncology, where they have been investigated as potent kinase inhibitors.[1][2] Derivatives of these core structures have shown promise in modulating key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]

While specific biological data for this compound is not extensively documented in publicly available literature, this guide consolidates information on closely related analogs to provide a foundational understanding of its potential therapeutic applications and the methodologies to investigate them.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through a multi-step process, beginning with the construction of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulation to introduce the hydroxymethyl group at the 2-position. A general approach involves the oxidative [3+2] cycloaddition of an N-aminopyridine with an appropriate α,β-unsaturated carbonyl compound.[4]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

This initial step involves the formation of the core heterocyclic structure with a precursor functional group at the 2-position.

  • Materials: N-aminopyridine, acrolein, and an oxidizing agent such as (diacetoxyiodo)benzene (PIDA).

  • Procedure:

    • To a solution of N-aminopyridine in a suitable solvent like N-methylpyrrolidone, add acrolein at room temperature.[4]

    • Slowly add PIDA to the reaction mixture and stir at room temperature.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain Pyrazolo[1,5-a]pyridine-2-carbaldehyde.

Step 2: Reduction of Pyrazolo[1,5-a]pyridine-2-carbaldehyde to this compound

The final step is the reduction of the aldehyde to the primary alcohol.

  • Materials: Pyrazolo[1,5-a]pyridine-2-carbaldehyde, sodium borohydride (NaBH₄), and a protic solvent like ethanol.

  • Procedure:

    • Dissolve Pyrazolo[1,5-a]pyridine-2-carbaldehyde in ethanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

    • Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield this compound.

G cluster_0 Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde cluster_1 Step 2: Reduction to this compound N-aminopyridine N-aminopyridine Cycloaddition Cycloaddition N-aminopyridine->Cycloaddition Acrolein Acrolein Acrolein->Cycloaddition PIDA PIDA PIDA->Cycloaddition Pyrazolo[1,5-a]pyridine-2-carbaldehyde Pyrazolo[1,5-a]pyridine-2-carbaldehyde Cycloaddition->Pyrazolo[1,5-a]pyridine-2-carbaldehyde Start_Step2 Pyrazolo[1,5-a]pyridine-2-carbaldehyde Reduction Reduction Start_Step2->Reduction NaBH4 NaBH4 NaBH4->Reduction This compound This compound Reduction->this compound

Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated significant activity as kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.[1]

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of several kinases, including Pim-1, tyrosine kinases, and phosphoinositide 3-kinases (PI3Ks).[5] The tables below summarize the inhibitory activities of representative compounds from these classes.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound IDPim-1 IC₅₀ (nM)Flt-3 IC₅₀ (nM)Reference
9a 45>1000[6]
9b 30450[6]
11a 15220[6]
11b 10150[6]

Table 2: Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrimidine Derivative against EGFR Tyrosine Kinase

Compound IDInhibition % at 25 nMIC₅₀ (nM)Reference
9b 81.728.4[5]

Table 3: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

Compound IDPI3Kδ IC₅₀ (µM)PI3Kα IC₅₀ (µM)Reference
7 0.47>60[3]
PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit PI3Kδ, an isoform highly expressed in immune cells.[3]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Pyrazolo_Compound Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Compound->PI3K

Simplified PI3K signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols for Biological Assays

General Kinase Assay (Luminescence-Based)

This protocol provides a general framework for a luminescent kinase assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 4X solution of the kinase in 1X kinase buffer.

    • Prepare a 4X solution of the substrate and ATP in 1X kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in 1X kinase buffer containing a constant percentage of DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to the wells.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at the optimal temperature for the kinase.

    • Stop the reaction and add a luciferase-based ATP detection reagent.

    • Measure the luminescence signal, which correlates with the amount of remaining ATP.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While direct biological data for this specific molecule is sparse, the extensive research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provides a strong rationale for its investigation as a potential modulator of cellular signaling pathways. The synthetic and experimental protocols outlined in this guide offer a framework for the synthesis and biological evaluation of this compound and its analogs, paving the way for future research into their therapeutic applications.

References

The Pyrazolo[1,5-a]pyridin-2-ylmethanol Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine core and its related aza-heterocyclic analogs, such as the pyrazolo[1,5-a]pyrimidine scaffold, represent a class of "privileged" structures in medicinal chemistry. Their rigid, planar architecture and synthetic tractability allow for diverse functionalization, making them ideal starting points for the development of potent and selective therapeutic agents. These scaffolds are bioisosteres of purines, enabling them to interact with a wide range of biological targets, particularly protein kinases.

This guide focuses on the Pyrazolo[1,5-a]pyridin-2-ylmethanol moiety and its close analogs as a key structural unit in drug discovery. While direct pharmacological data on the pyridine-based methanol is sparse in public literature, a well-documented pyrazolo[1,5-a]pyrimidine analog serves as an excellent case study. Specifically, [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol has been utilized as a crucial intermediate in the synthesis of a novel series of highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. This guide will detail the synthesis of this core, its derivatization into potent inhibitors, the associated biological data, and the relevant signaling pathways.

I. Synthesis of the Core Scaffold and Derivatives

The synthesis of active drug candidates from the pyrazolo[1,5-a]pyrimidine-2-ylmethanol scaffold involves a multi-step process. The key steps include the formation of the core heterocyclic system, functionalization at various positions, the reduction to the pivotal methanol intermediate, and subsequent conversion to the final active compounds.

Experimental Workflow: Synthesis of PI3Kδ Inhibitors

The following diagram outlines the synthetic workflow from a starting carboxylate ester to the final amine derivatives, via the key methanol intermediate.

G start Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo [1,5-a]pyrimidine-2-carboxylate intermediate1 [5-chloro-7-(morpholin-4-yl)pyrazolo [1,5-a]pyrimidin-2-yl]methanol start->intermediate1 Reduction (NaBH4, CaCl2) intermediate2 5-Indole-Substituted Methanol Intermediate intermediate1->intermediate2 Suzuki Coupling (Indole-4-boronic acid ester) intermediate3 Aldehyde Intermediate intermediate2->intermediate3 Oxidation (Dess-Martin) final_product Final PI3Kδ Inhibitors (Amine Derivatives) intermediate3->final_product Reductive Amination (Amine, NaBH(OAc)3)

Caption: Synthetic workflow from carboxylate to final PI3Kδ inhibitors.

Key Experimental Protocols

1. Synthesis of [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol (Intermediate 1) [1]

This protocol describes the reduction of the ethyl ester precursor to the core methanol intermediate.

  • Materials:

    • Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equivalent)

    • Ethanol (EtOH)

    • Calcium chloride (CaCl₂) (3 equivalents)

    • Sodium borohydride (NaBH₄) (6.1 equivalents)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (AcOEt)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend the starting ethyl ester in ethanol.

    • Add calcium chloride and sodium borohydride to the suspension.

    • Heat the mixture to reflux and stir for 3 hours.

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl followed by 1 M HCl.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the product as a white solid.

2. Synthesis of Final Amine Derivatives via Reductive Amination (Final Step) [1]

This protocol describes the conversion of the aldehyde intermediate, derived from the oxidation of the methanol scaffold, into the final active compounds.

  • Materials:

    • Aldehyde intermediate (1 equivalent)

    • Dichloromethane (DCM)

    • Desired primary or secondary amine (1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Procedure:

    • Dissolve the aldehyde intermediate in dichloromethane.

    • Add the desired amine to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring the reaction mixture at room temperature for 2 hours.

    • Upon completion (monitored by TLC or LC-MS), quench the reaction and proceed with standard aqueous workup and purification (e.g., column chromatography) to isolate the final amine derivative.

II. Biological Activity and Data

Derivatives synthesized from the pyrazolo[1,5-a]pyrimidine-2-ylmethanol scaffold have demonstrated potent and selective inhibitory activity against the delta isoform of PI3K (PI3Kδ). The overactivity of PI3Kδ, which is highly expressed in immune cells, is implicated in inflammatory and autoimmune diseases.

Quantitative Data: PI3Kδ Inhibition

The following table summarizes the in vitro inhibitory activity of selected final compounds derived from the methanol scaffold against PI3K isoforms. The data highlights the high potency for PI3Kδ and selectivity against the PI3Kα isoform.

Compound IDR¹ Substituent (at C5)R² Amine (from Reductive Amination)PI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/δ)
37 1H-Indol-4-yl4-Fluorobenzylamine112250205
45 1H-Indol-4-yl(Tetrahydrofuran-2-yl)methanamine141490106
54 1-Methyl-1H-indol-4-yl(Tetrahydrofuran-2-yl)methanamine2.810036

Data sourced from Wieczorek et al. (2022).[1]

III. Signaling Pathway

The therapeutic rationale for developing inhibitors based on the pyrazolo[1,5-a]pyrimidine-2-ylmethanol scaffold is their ability to modulate the PI3K signaling pathway. PI3Ks are a family of lipid kinases that phosphorylate the 3-position of the inositol ring of phosphatidylinositol, leading to the generation of PIP3.[1][2] This second messenger recruits downstream effectors, most notably the kinase Akt, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and differentiation.[3] The PI3Kδ isoform is a key regulator of immune cell function, making it an attractive target for inflammatory diseases.[1]

PI3Kδ Signaling Pathway Diagram

The diagram below illustrates the canonical PI3K/Akt signaling cascade initiated by receptor tyrosine kinase (RTK) activation. Inhibition of PI3Kδ by compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold blocks this pathway at a critical juncture.

G receptor Receptor Tyrosine Kinase (RTK) pi3k PI3Kδ receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors (mTOR, GSK3β, etc.) akt->downstream Regulation response Cell Proliferation, Survival, Differentiation downstream->response inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->pi3k Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

IV. Conclusion

The this compound scaffold and its close pyrimidine analogs serve as versatile and highly valuable intermediates in modern drug discovery. The demonstrated synthetic route to potent and selective PI3Kδ inhibitors highlights the scaffold's potential. The ability to readily synthesize the core methanol unit and subsequently perform diverse functionalization through established chemical transformations, such as reductive amination, provides a robust platform for generating compound libraries. The resulting inhibitors show promise for the treatment of inflammatory and autoimmune disorders by effectively modulating the PI3K/Akt signaling pathway. Further exploration of this scaffold is warranted to develop novel therapeutics targeting a range of diseases.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyridin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an attractive framework for designing targeted therapeutics.[1][2] Derivatives have shown a wide range of pharmacological activities, including potent inhibition of protein kinases, making them relevant for cancer therapy, and antagonism of receptors involved in stress-related disorders.[2][3] This guide focuses specifically on Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives, a subclass characterized by a hydroxymethyl group at the 2-position. This functional group can serve as a key hydrogen bonding motif, potentially enhancing binding affinity and selectivity for various biological targets. We will explore the primary synthetic routes, detailed experimental protocols, and the biological context for these promising molecules.

Synthetic Strategies and Methodologies

The synthesis of pyrazolo[1,5-a]pyridines generally proceeds via a [3+2] cycloaddition reaction. The most common approach involves the reaction of an N-aminopyridinium salt with an appropriate alkyne or alkene.[4] To achieve the desired 2-ylmethanol substitution, a common strategy is to first synthesize a pyrazolo[1,5-a]pyridine-2-carboxylate ester, which is then reduced to the primary alcohol.

A generalized synthetic workflow is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Start Starting Materials (e.g., N-Aminopyridinium Ylide, α,β-Unsaturated Ester) Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Intermediate Ester Intermediate (Pyrazolo[1,5-a]pyridine-2-carboxylate) Cycloaddition->Intermediate Reduction Ester Reduction (e.g., LiAlH4, NaBH4) Intermediate->Reduction Crude Crude Product (this compound) Reduction->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure Product Purification->Pure Analysis Structural Analysis (NMR, MS, IR) Pure->Analysis BioAssay Biological Evaluation (e.g., Kinase Assay) Analysis->BioAssay

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (General)

This procedure is based on the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4]

  • To a solution of the appropriate N-aminopyridinium salt (1.0 eq) in a suitable solvent such as N-methylpyrrolidone (NMP), add the α,β-unsaturated ester (e.g., ethyl acrylate, 1.2 eq).

  • The reaction is allowed to proceed at room temperature for 12-24 hours, often under an inert atmosphere.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion , the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired ester intermediate.

Protocol 2: Reduction to (Pyrazolo[1,5-a]pyridin-2-yl)methanol

This protocol details the reduction of the ester intermediate to the target alcohol, analogous to methods used for pyrazolo[1,5-a]pyrimidine derivatives.[5]

  • Suspend the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a dry solvent such as tetrahydrofuran (THF) or ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a reducing agent. Two common options are:

    • Option A (Stronger): Lithium aluminum hydride (LiAlH₄) solution (1.5-2.0 eq) is added dropwise to a THF suspension. The reaction is typically stirred at 0 °C for 2-4 hours.[5]

    • Option B (Milder): Sodium borohydride (NaBH₄) (6.0 eq) and calcium chloride (CaCl₂) (3.0 eq) are added portion-wise to an ethanol suspension. The mixture is then heated to reflux for 3 hours.[5]

  • After the reaction is complete (monitored by TLC), quench the reaction carefully. For LiAlH₄, this is typically done by the sequential dropwise addition of water, 15% NaOH solution, and then more water. For NaBH₄, the mixture is cooled and quenched with aqueous NH₄Cl and 1 M HCl.[5]

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts , wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude solid can be purified by column chromatography or recrystallization to afford the final (pyrazolo[1,5-a]pyridin-2-yl)methanol product.

Biological Activity and Signaling Pathways

While data specifically for this compound derivatives is emerging, the broader pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine classes are well-documented as potent inhibitors of various protein kinases, particularly within the Phosphoinositide 3-kinase (PI3K) family.[5][6][7] The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers and inflammatory diseases.[7]

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated high selectivity for the PI3Kδ isoform, which is highly expressed in immune cells, making it a promising target for autoimmune diseases and B-cell malignancies.[6][7]

PI3K Signaling Pathway

The diagram below illustrates a simplified PI3K signaling pathway, a common target for this class of compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K Signaling Pathway.

Quantitative Biological Data

The following table summarizes representative biological activity data for pyrazolo[1,5-a]pyrimidine derivatives, which serve as a proxy for the potential of the corresponding pyridine analogues. The data highlights potent and selective inhibition of PI3K isoforms.

Compound ClassTargetIC₅₀ (µM)Selectivity (α/δ)Reference
Benzimidazole-Pyrazolo[1,5-a]pyrimidinePI3Kδ0.018 - 1.89279 - 1415[5]
Indole-Pyrazolo[1,5-a]pyrimidinePI3Kδ0.0028 - 0.0451 - 30[7]
ThienopyrimidinePI3KδNanomolar rangeFavorable vs other isoforms[6]

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, leveraging a well-established heterocyclic core. The synthetic routes are accessible, typically involving a robust cycloaddition to form the core followed by a standard reduction to install the key methanol functionality. Drawing from the extensive research on related pyrazolo[1,5-a]pyrimidine and -pyridine analogues, these compounds are poised to be potent and selective modulators of key cellular pathways, such as the PI3K signaling cascade. This guide provides the foundational synthetic protocols and biological context necessary for researchers to further explore and develop these molecules as potential therapeutics.

References

In Silico Prediction of Pyrazolo[1,5-a]pyridin-2-ylmethanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives. We will explore the key biological targets, summarize quantitative structure-activity relationship (QSAR) data, and detail the experimental protocols for crucial in silico and in vitro assays. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Introduction

Pyrazolo[1,5-a]pyridines, isomeric with the well-known purine core, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific analogue, this compound, and its derivatives are of particular interest due to the potential for hydrogen bonding interactions mediated by the hydroxymethyl group, which can enhance binding affinity and selectivity for various biological targets. This guide focuses on the computational approaches that accelerate the identification and optimization of bioactive Pyrazolo[1,5-a]pyridine-based compounds.

Key Biological Targets and Signaling Pathways

In silico and subsequent in vitro studies have identified several key protein targets for Pyrazolo[1,5-a]pyridine derivatives. These include enzymes involved in critical cellular signaling pathways implicated in inflammation and cancer.

Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Pyrazolo[1,5-a]pyridine analogues have been identified as potent PDE4 inhibitors.

PDE4_Signaling_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase NF-kB NF-kB Pro-inflammatory\nStimuli->NF-kB cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB phosphorylates PKA->NF-kB inhibits Anti-inflammatory\nGene Expression Anti-inflammatory Gene Expression CREB->Anti-inflammatory\nGene Expression AMP AMP PDE4->AMP hydrolyzes Pyrazolo[1,5-a]pyridine\nInhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine\nInhibitor->PDE4 inhibits Inflammatory\nResponse Inflammatory Response NF-kB->Inflammatory\nResponse PI3K_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrazolo[1,5-a]pyridine\nInhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine\nInhibitor->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation In_Silico_Workflow cluster_0 Virtual Screening cluster_1 Lead Optimization Compound Library Compound Library Pharmacophore\nModeling Pharmacophore Modeling Compound Library->Pharmacophore\nModeling Molecular\nDocking Molecular Docking Pharmacophore\nModeling->Molecular\nDocking Hit Identification Hit Identification Molecular\nDocking->Hit Identification QSAR 3D-QSAR Analysis Hit Identification->QSAR ADMET\nPrediction ADMET Prediction QSAR->ADMET\nPrediction Optimized\nLeads Optimized Leads ADMET\nPrediction->Optimized\nLeads Synthesis &\nIn Vitro Testing Synthesis & In Vitro Testing Optimized\nLeads->Synthesis &\nIn Vitro Testing

Exploring the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridin-2-ylmethanol Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridin-2-ylmethanol analogues. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Analogues have been investigated for a range of therapeutic applications, including as antiviral agents, and antagonists for various receptors.[1][2] This guide will focus on the synthetic strategies, biological evaluation, and SAR of derivatives, with a particular emphasis on substitutions at the 2-position, including the 2-ylmethanol moiety and its derivatives.

General Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several routes. A common and efficient method involves the [3+2] cycloaddition of N-amino-2-iminopyridines with alkynes or alkenes. This approach allows for the construction of the fused heterocyclic system with a variety of substituents.

Below is a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cycloaddition Aryl Ethylidenemalononitriles Aryl Ethylidenemalononitriles Enaminonitriles Enaminonitriles Aryl Ethylidenemalononitriles->Enaminonitriles DMF-DMA DMF-DMA DMF-DMA Hydrazine Hydrate Hydrazine Hydrate N-Amino-2-iminopyridines N-Amino-2-iminopyridines Enaminonitriles->N-Amino-2-iminopyridines Hydrazine Hydrate Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core N-Amino-2-iminopyridines->Pyrazolo[1,5-a]pyridine Core [3+2] Cycloaddition Alkynes / Alkenes Alkynes / Alkenes Alkynes / Alkenes->Pyrazolo[1,5-a]pyridine Core

Caption: General synthetic workflow for the Pyrazolo[1,5-a]pyridine core.

Synthesis of this compound Analogues

The primary route to this compound analogues commences with the commercially available Pyrazolo[1,5-a]pyridine-2-carboxylic acid. This precursor can be readily reduced to the corresponding methanol, which then serves as a versatile intermediate for further derivatization.

G Pyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolo[1,5-a]pyridine-2-carboxylic acid This compound This compound Pyrazolo[1,5-a]pyridine-2-carboxylic acid->this compound Reduction (e.g., LiAlH4, BH3) Ester Analogues Ester Analogues This compound->Ester Analogues Esterification Ether Analogues Ether Analogues This compound->Ether Analogues Williamson Ether Synthesis Urethane Analogues Urethane Analogues This compound->Urethane Analogues Reaction with Isocyanates

Caption: Synthetic pathways to this compound and its derivatives.

Structure-Activity Relationship (SAR) of C2-Substituted Pyrazolo[1,5-a]pyridines

While comprehensive SAR data for this compound analogues is limited in publicly available literature, studies on other C2-substituted pyrazolo[1,5-a]pyridines provide valuable insights. The substitution at the C2 position has been shown to be crucial for the biological activity of this scaffold.

For instance, in a series of pyrazolo[1,5-a]pyridine inhibitors of herpes simplex virus 1 (HSV-1), the nature of the substituent at a position analogous to C2' was found to significantly influence antiviral activity.[1] It was observed that an NH group at this position was important for maintaining high levels of activity.[1] This suggests that hydrogen bonding capabilities at or near the C2 position are critical for interaction with the biological target.

The following table summarizes the general SAR trends for C2-substituted pyrazolo[1,5-a]pyridines based on available literature.

PositionSubstitutionGeneral Observation
C2 Small, polar groupsGenerally favorable for activity, likely due to hydrogen bonding interactions.
C2 Non-polar, bulky groupsOften leads to a decrease in activity, suggesting steric hindrance at the binding site.
C2' (Amine) NH groupFound to be important for retaining antiviral activity in some series.[1]
C2' (Amine) Non-polar aminesPreferred for optimal antiviral activity in specific scaffolds.[1]

Experimental Protocols

General Procedure for the Reduction of Pyrazolo[1,5-a]pyridine-2-carboxylic acid

To a stirred solution of Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH3·THF, 2.0-3.0 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro Biological Assay: Anti-Mycobacterium tuberculosis (Mtb) Activity

The in vitro antimycobacterial activities of synthesized compounds are typically evaluated against the Mtb H37Rv strain. The minimum inhibitory concentration (MIC) is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). Compounds are serially diluted in a 96-well plate containing Mtb culture in an appropriate broth medium. The plates are incubated at 37 °C for a specified period, after which a resazurin-based indicator solution is added. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutic agents. While specific SAR data for this subclass is not extensively documented, the known importance of C2-substitution in the broader pyrazolo[1,5-a]pyridine class suggests that derivatization of the 2-ylmethanol group could lead to potent and selective compounds. The synthetic accessibility of the core and the key methanol intermediate provides a solid foundation for the exploration of this chemical space. Further research is warranted to synthesize and evaluate a focused library of this compound analogues to elucidate their SAR and unlock their full therapeutic potential.

References

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine core, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its role in crucial signaling pathways.

Therapeutic Applications and Biological Activities

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have exhibited a broad spectrum of pharmacological activities. They have been extensively investigated as kinase inhibitors for the treatment of cancer, as potent agents against infectious diseases like tuberculosis, and as modulators of various receptors and enzymes.[1][2] The core's ability to be readily functionalized allows for the fine-tuning of its physicochemical properties and biological activity, making it a "privileged scaffold" in drug discovery.[3]

Oncology

In the realm of oncology, pyrazolo[1,5-a]pyridine derivatives have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of kinases.[4]

Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 5x p110α (PI3K)0.9-[1]
Compound 20e PI3Kγ4.0-[5]
Compound 20e PI3Kδ9.1-[5]
CPL302415 (6) PI3Kδ18-[6]
Compound 1 Pim-145-[7]
Frag-2 Pim-1200-[3]
Frag-2 Pim-2800-[3]
Frag-2 Pim-3300-[3]
Compound 6t CDK290-[8]
Compound 6s TRKA450-[8]
Compound 10 TrkA0.2-[9]
Compound 11 TrkA0.4-[9]
Compound 28 TrkA0.17-[9]
Compound 28 TrkB0.07-[9]
Compound 28 TrkC0.07-[9]
Anti-tubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel therapeutic agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising class of anti-tubercular agents with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[10][11]

Table 2: Anti-tubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Compound IDMtb StrainMIC (µg/mL)Reference
Hybrid 7 H37Rv0.006[2]
Hybrid 7 Drug-Resistant Strains0.003 - 0.014[2]
Substituted PPAs H37Rv< 0.002 - 0.381[12]
Substituted PPAs INH-resistant< 0.002 - 0.465[12]
Substituted PPAs RMP-resistant< 0.002 - 0.004[12]

Key Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[13] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazolo[1,5-a]pyridine derivatives have been successfully designed to inhibit key kinases in this pathway, such as PI3K itself.[1][5] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt, ultimately leading to decreased cell proliferation and survival.[1]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrazolo_inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[12] Another widely used approach is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.[12]

General Procedure for Cross-dehydrogenative Coupling:

  • A solution of N-amino-2-iminopyridine (1 equivalent) and a 1,3-dicarbonyl compound (1 equivalent) is prepared in a suitable solvent such as ethanol.

  • Acetic acid (e.g., 6 equivalents) is added to the mixture.

  • The reaction is stirred under an oxygen atmosphere (1 atm).

  • The mixture is heated to a specified temperature (e.g., 130 °C) for a designated time (e.g., 18 hours).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Synthesis_Workflow Start Starting Materials: N-amino-2-iminopyridine 1,3-dicarbonyl compound Reaction Reaction Conditions: Ethanol, Acetic Acid O2 atmosphere, 130°C, 18h Start->Reaction Workup Workup: Solvent removal Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Pyrazolo[1,5-a]pyridine Product Purification->Product

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

In Vitro Biological Evaluation: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]

Protocol Outline:

  • A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37 °C for a specified period (e.g., 7 days).

  • Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow Preparation Prepare serial dilutions of Pyrazolo[1,5-a]pyridine compounds in a 96-well plate Inoculation Add M. tuberculosis H37Rv inoculum to each well Preparation->Inoculation Incubation1 Incubate at 37°C for 7 days Inoculation->Incubation1 AddReagent Add Alamar Blue reagent Incubation1->AddReagent Incubation2 Re-incubate for 24 hours AddReagent->Incubation2 Readout Observe color change and determine MIC Incubation2->Readout

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

The pyrazolo[1,5-a]pyridine core continues to be a highly valuable scaffold in medicinal chemistry, with a proven track record in the development of potent and selective therapeutic agents. Its synthetic accessibility and the ability to modulate its properties through substitution make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The data and protocols presented in this guide underscore the significance of this heterocyclic system and provide a solid foundation for researchers and drug development professionals working in this exciting field. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The synthesis is presented in two main stages: the formation of the pyrazolo[1,5-a]pyridine core via cycloaddition to yield an ester intermediate, followed by the reduction of the ester to the target primary alcohol.

Part 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate)

This stage involves the preparation of the key precursor, 1-aminopyridinium iodide, followed by its reaction with ethyl propiolate in a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide

  • Reagents and Materials:

    • Pyridine

    • Hydroxylamine-O-sulfonic acid

    • Potassium carbonate

    • Hydriodic acid (47%)

    • Methanol

    • Dichloromethane

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in methanol.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Add a solution of potassium carbonate (2.0 eq) in water and stir for an additional 30 minutes.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • To the crude aminating agent, add hydriodic acid (47%, 1.2 eq) dropwise at 0 °C.

    • The resulting precipitate, 1-aminopyridinium iodide, is filtered, washed with cold diethyl ether, and dried under vacuum.

Experimental Protocol: [3+2] Cycloaddition

  • Reagents and Materials:

    • 1-Aminopyridinium iodide

    • Ethyl propiolate

    • Potassium carbonate (anhydrous)

    • Methanol (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 1-aminopyridinium iodide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous methanol.

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl propiolate (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl pyrazolo[1,5-a]pyridine-2-carboxylate as a solid.

Part 2: Synthesis of this compound (Target Compound)

This final stage involves the reduction of the ethyl ester group of the intermediate to a hydroxymethyl group.

Experimental Protocol: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

  • Reagents and Materials:

    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

    • Sodium borohydride (NaBH₄)

    • Calcium chloride (CaCl₂)

    • Ethanol (anhydrous)

    • Ammonium chloride (saturated aqueous solution)

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Suspend ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) and calcium chloride (3.0 eq) in anhydrous ethanol in a round-bottom flask.

    • Add sodium borohydride (6.0 eq) portion-wise to the stirred suspension.

    • After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Data Presentation

StepReactantReagent(s)SolventTemp. (°C)Time (h)ProductYield (%)
1a PyridineHydroxylamine-O-sulfonic acid, K₂CO₃, HIMethanol/Water0 - RT2.51-Aminopyridinium iodide~70-80
1b 1-Aminopyridinium iodideEthyl propiolate, K₂CO₃MethanolRT24Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate~60-75
2 Ethyl pyrazolo[1,5-a]pyridine-2-carboxylateNaBH₄, CaCl₂EthanolReflux3This compound~90-99

Note: Yields are approximate and may vary depending on experimental conditions and scale.

Visualizations

Synthesis_Workflow Synthesis of this compound Pyridine Pyridine Amination 1. Amination & Iodination (Hydroxylamine-O-sulfonic acid, HI) Pyridine->Amination Precursor 1-Aminopyridinium Iodide Amination->Precursor Cycloaddition 2. [3+2] Cycloaddition (Ethyl propiolate, K₂CO₃) Precursor->Cycloaddition Ester Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Cycloaddition->Ester Reduction 3. Reduction (NaBH₄, CaCl₂) Ester->Reduction FinalProduct Pyrazolo[1,5-a]pyridin- 2-ylmethanol Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental procedure for the reduction of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

**Abstract

This document provides a detailed experimental protocol for the reduction of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate to its corresponding primary alcohol, (pyrazolo[1,5-a]pyridin-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent for esters. An alternative method employing sodium borohydride with a promoter is also discussed. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with diverse pharmacological activities. The functionalization of this core structure is of great interest in medicinal chemistry. The reduction of an ester moiety at the 2-position to a primary alcohol provides a versatile handle for further synthetic modifications, such as etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution. Lithium aluminum hydride is a common and effective reagent for the reduction of esters to primary alcohols.[1][2][3] The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde.

Reaction Scheme

Experimental Protocols

Primary Method: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is based on established procedures for the LiAlH₄ reduction of esters.[1][4]

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (for quenching)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the cautious addition of lithium aluminum hydride (1.5 g, 39.5 mmol) in portions under the inert atmosphere. The resulting suspension is stirred and cooled to 0 °C using an ice bath.

  • Substrate Addition: Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (5.0 g, 24.5 mmol) is dissolved in anhydrous THF (50 mL). This solution is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Quenching: After the reaction is complete (as indicated by TLC), the flask is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water. This should produce a granular precipitate.

  • Work-up: The solid is removed by filtration and washed with THF (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (pyrazolo[1,5-a]pyridin-2-yl)methanol.

Alternative Method: Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) Reduction

This method provides a milder alternative to the highly reactive LiAlH₄.[5]

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂), anhydrous

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 g, 4.9 mmol) in ethanol (20 mL) in a round-bottom flask, add anhydrous calcium chloride (0.54 g, 4.9 mmol).

  • Reagent Addition: Cool the mixture to 0 °C and add sodium borohydride (0.37 g, 9.8 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Reduction Methods

ParameterLiAlH₄ MethodNaBH₄/CaCl₂ Method
Reducing Agent Lithium Aluminum HydrideSodium Borohydride / Calcium Chloride
Solvent Tetrahydrofuran (THF)Ethanol
Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time ~4 hours~12 hours
Typical Yield >90%~99% (for a similar substrate)[5]
Safety Highly reactive with water, pyrophoricMilder, less hazardous

Table 2: Characterization Data for (Pyrazolo[1,5-a]pyridin-2-yl)methanol

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~4.8 (s, 2H, -CH₂OH), ~6.6 (s, 1H, pyrazole-H), ~6.8-8.2 (m, 4H, pyridine-H)
¹³C NMR (CDCl₃) δ ~60 (-CH₂OH), ~105-160 (aromatic carbons)
Mass Spec (ESI) [M+H]⁺ expected at m/z = 149.07

Visualization

Experimental Workflow

experimental_workflow start Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in THF reaction Reaction Mixture (Reflux, 3h) start->reaction Dropwise Addition reagent LiAlH4 Suspension in THF (0 °C) reagent->reaction quench Quenching (H2O, NaOH) reaction->quench Cool to 0 °C workup Filtration & Solvent Removal quench->workup purification Column Chromatography workup->purification product (Pyrazolo[1,5-a]pyridin-2-yl)methanol purification->product

Caption: Workflow for the LiAlH₄ reduction of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism ester Ester + LiAlH4 intermediate1 Tetrahedral Intermediate ester->intermediate1 1st Hydride Attack aldehyde Aldehyde Intermediate intermediate1->aldehyde Elimination of EtO- intermediate2 Alkoxide aldehyde->intermediate2 2nd Hydride Attack alcohol Primary Alcohol intermediate2->alcohol workup Aqueous Work-up (H3O+) workup->alcohol

Caption: Simplified mechanism of ester reduction by LiAlH₄.

References

Application of Pyrazolo[1,5-a]pyridin-2-ylmethanol in the Synthesis of Potent PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-PI3K-01

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases, making PI3K enzymes highly attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of potent and selective PI3K inhibitors. This application note details the use of a key starting material, pyrazolo[1,5-a]pyridin-2-ylmethanol, in the synthesis of a series of p110α-selective PI3K inhibitors.

The general strategy involves a two-step process: the oxidation of this compound to the corresponding aldehyde, followed by the coupling of this intermediate with various sulfonylhydrazides to generate the final active inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn modulates a cascade of proteins involved in cell survival, proliferation, and growth.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation GrowthFactor Growth Factor GrowthFactor->RTK Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro PI3K Inhibition

A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against Class Ia PI3K isoforms (p110α, p110β, and p110δ). The IC50 values demonstrate that modifications to the arylsulfonyl moiety significantly impact both potency and selectivity, with several compounds exhibiting high potency and selectivity for the p110α isoform.[1]

Compound IDR Group (Substitution on Phenyl Ring)p110α IC50 (nM)[1]p110β IC50 (nM)[1]p110δ IC50 (nM)[1]
5a 2-NO₂, 5-Cl1.511039
5d 2-NO₂, 5-Br1.713048
5j 2-NO₂, 5-CF₃2.4120110
5o 2-CN, 5-Cl2.811044
5x 2-CN, 5-CF₃0.95728
5z 2,5-di-Cl5.1420110

Experimental Protocols

The synthesis of pyrazolo[1,5-a]pyridine-based PI3K inhibitors from this compound is a two-step process. A representative protocol for the synthesis of a potent inhibitor (analogue of compound 5x ) is provided below.

Step 1: Oxidation of this compound to Pyrazolo[1,5-a]pyridine-2-carbaldehyde

This protocol is based on the established use of Dess-Martin periodinane for the mild oxidation of primary alcohols to aldehydes, a method successfully applied to the analogous pyrazolo[1,5-a]pyrimidine system.[2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by silica gel column chromatography to yield pure pyrazolo[1,5-a]pyridine-2-carbaldehyde.

Step 2: Synthesis of (E)-2-((2-(2-cyano-5-(trifluoromethyl)phenyl)hydrazono)methyl)pyrazolo[1,5-a]pyridine (Compound 5x Analogue)

This step involves the condensation of the aldehyde intermediate with a substituted sulfonylhydrazide.[1]

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carbaldehyde (from Step 1)

  • 2-Cyano-5-(trifluoromethyl)benzenesulfonohydrazide

  • Ethanol (EtOH)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of pyrazolo[1,5-a]pyridine-2-carbaldehyde (1.0 eq) in ethanol, add 2-cyano-5-(trifluoromethyl)benzenesulfonohydrazide (1.05 eq).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. The product often precipitates from the reaction mixture upon formation.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

  • If necessary, the product can be further purified by recrystallization.

Experimental Workflow Diagram

Synthesis_Workflow Start Pyrazolo[1,5-a]pyridin- 2-ylmethanol Step1 Oxidation Start->Step1 Reagent1 Dess-Martin Periodinane DCM, RT Reagent1->Step1 Intermediate Pyrazolo[1,5-a]pyridine- 2-carbaldehyde Step1->Intermediate Step2 Condensation Intermediate->Step2 Reagent2 Ar-SO2NHNH2 EtOH, Acetic Acid, Reflux Reagent2->Step2 Purification Filtration / Recrystallization Step2->Purification FinalProduct Final PI3K Inhibitor (e.g., Compound 5x) Purification->FinalProduct

References

Application Notes and Protocols: Utilizing Pyrazolo[1,5-a]pyridin-2-ylmethanol Derivatives in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides detailed application notes and protocols for the utilization of Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives in kinase inhibitor screening assays. While specific data for this compound is limited, the broader class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine compounds has been extensively studied, and the methodologies described herein are directly applicable. These compounds have shown potent inhibitory activity against a range of kinases, acting as ATP-competitive inhibitors.[1][2]

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases. This data is crucial for understanding the potential targets of new derivatives and for structure-activity relationship (SAR) studies.

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Reference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkA1.7[3]
Macrocyclic pyrazolo[1,5-a]pyrimidinesTrkA, TrkB, TrkC0.07 - 3.2[3]
Pyrazolo[1,5-a]pyrimidinesEGFRVaries with substitution[1][2]
Pyrazolo[1,5-a]pyrimidinesB-RafVaries with substitution[1][2]
Pyrazolo[1,5-a]pyrimidinesMEKVaries with substitution[1][2]
Pyrazolo[1,5-a]pyrimidinesCDK1, CDK2Varies with substitution[1]
Pyrazolo[1,5-a]pyrimidinesCK2Varies with substitution[1]
Pyrazolo[1,5-a]pyridinesp38Varies with substitution[4]
Pyrazolo[1,5-a]pyridine DerivativesCSKVaries with substitution[5]
Pyrazolo[1,5-a]pyrimidinesTyrosine Kinases (general)8.4 (for compound 9b vs. EGFR)[6]

Signaling Pathways and Experimental Workflow

Tropomyosin Receptor Kinase (Trk) Signaling Pathway

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[3] Their aberrant activation is implicated in various cancers. The following diagram illustrates a simplified Trk signaling pathway, a potential target for this compound derivatives.

G Simplified Trk Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Trk Trk Receptor PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K RAS RAS Trk->RAS Ligand Neurotrophin Ligand Ligand->Trk Binds & Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazolo This compound Derivative Pyrazolo->Trk Inhibits

Caption: Simplified Trk signaling pathway and the inhibitory action of a pyrazolo derivative.

General Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening this compound derivatives for their kinase inhibitory activity.

G Kinase Inhibitor Screening Workflow A Compound Preparation (Serial Dilution in DMSO) C Pre-incubation (Kinase + Inhibitor) A->C B Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Initiate Reaction (Add ATP) C->D E Incubation (Allow Kinase Reaction) D->E F Detection (e.g., Luminescence, TR-FRET) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at its apparent Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This protocol provides an alternative method for measuring kinase activity, which is often used for high-throughput screening.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • This compound derivative (or other test compounds)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody)

  • Low-volume 384-well plates

  • Multichannel pipettes

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivative in 100% DMSO. Further dilute this series into the Kinase Assay Buffer to a 4x final assay concentration.

    • Prepare a 4x kinase solution in Kinase Assay Buffer.

    • Prepare a 2x substrate/ATP solution in Kinase Assay Buffer.

  • Kinase Reaction (20 µL final volume):

    • Add 5 µL of the 4x diluted compound to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 4x kinase solution to all wells except the "no enzyme" controls.

    • Gently mix and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2x TR-FRET detection solution containing the terbium-labeled antibody in TR-FRET Dilution Buffer.

    • Add 20 µL of the 2x detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The Pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to effectively screen and characterize this compound derivatives against a panel of kinases. Through systematic screening using robust in vitro assays, promising lead compounds can be identified for further optimization and development in the pursuit of new targeted therapies.

References

Application Notes and Protocols for Derivatizing Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of the primary hydroxyl group of Pyrazolo[1,5-a]pyridin-2-ylmethanol. The following methods describe common and effective strategies for converting the alcohol moiety into esters and ethers, which are crucial transformations in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, stability, and bioavailability.

Introduction

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The derivatization of functional groups on this scaffold, such as the hydroxyl group of this compound, is a key strategy in the development of novel therapeutic agents. This document outlines two primary protocols for this purpose: acylation to form esters and etherification to form ethers.

I. Protocol for Acylation (Ester Formation)

This protocol describes the conversion of the hydroxyl group of this compound to an ester via reaction with an acylating agent. Acylation is a widely used technique to introduce a variety of functional groups, which can modulate the biological activity and pharmacokinetic properties of the parent molecule.[1]

Experimental Protocol: General Acylation

A general and robust method for the acylation of alcohols involves the use of an acid chloride or acid anhydride in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, or a specific carboxylic acid anhydride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.2-1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure ester derivative.

Data Presentation: Representative Acylation Reactions
EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideTriethylamineDCM2>90
2Benzoyl chloridePyridineDCM485-95
3Acetic anhydrideTriethylamineTHF1680-90

Note: Yields are hypothetical and representative of typical acylation reactions.

II. Protocol for Etherification (Ether Formation)

This protocol details the synthesis of ether derivatives of this compound. Etherification can enhance the lipophilicity and metabolic stability of a molecule. A common method for the synthesis of ethers from alcohols is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Alkylating agent (e.g., Methyl iodide, Ethyl bromide, or Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a stirred suspension of the strong base (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure ether derivative.

Data Presentation: Representative Etherification Reactions
EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Methyl iodideSodium hydrideTHF480-90
2Ethyl bromidePotassium tert-butoxideTHF675-85
3Benzyl bromideSodium hydrideDMF1270-80

Note: Yields are hypothetical and representative of typical etherification reactions.

Mandatory Visualization

Derivatization_Workflow start This compound acylation Acylation Protocol start->acylation Acylating Agent, Base, Solvent etherification Etherification Protocol start->etherification Alkylating Agent, Base, Solvent ester_product Ester Derivative acylation->ester_product ether_product Ether Derivative etherification->ether_product purification Purification (Column Chromatography) ester_product->purification ether_product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the derivatization of this compound.

References

Application Note: Evaluation of Pyrazolo[1,5-a]pyridin-2-ylmethanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyridines and related fused pyrazole heterocyclic compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this scaffold have been reported as potent inhibitors of protein kinases, including Phosphoinositide 3-kinases (PI3Ks), and exhibit anti-inflammatory and anti-cancer properties.[3][4][5] Given the therapeutic potential of this chemical class, robust and reproducible cell-based assays are critical for the initial screening and mechanistic elucidation of novel derivatives like Pyrazolo[1,5-a]pyridin-2-ylmethanol.

This application note provides detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound. The described methods are designed for researchers in drug discovery and development to assess cytotoxicity, induction of apoptosis, and impact on key cell signaling pathways.[6][7]

Target Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

General Cell Culture and Compound Preparation

Proper aseptic cell culture techniques are fundamental for reliable and reproducible results. All procedures should be conducted in a certified biological safety cabinet.[6]

1.1. Materials

  • Selected cancer cell line (e.g., A549, HCT-116, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well sterile cell culture plates

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.[6]

  • To subculture, aspirate the medium, wash the cell monolayer with PBS, and detach cells using Trypsin-EDTA.[6]

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[6]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[6]

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations.

  • The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[6]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.

2.1. Materials

  • Cells prepared as described in section 1

  • This compound working solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

2.2. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials

  • Cells prepared as described in section 1

  • This compound working solutions

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

3.2. Protocol

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at desired concentrations for the specified time. Include untreated and vehicle controls.[8]

  • After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[8]

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[8]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for PI3K/Akt Pathway Analysis

Given that pyrazolo[1,5-a]pyridines are known PI3K inhibitors, this protocol assesses the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[4]

4.1. Materials

  • Cells and compound as described above

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

4.2. Protocol

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)[4][9]
A549Lung Carcinoma48Data to be determined
HCT-116Colorectal Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined

Table 2: Apoptosis Induction by this compound in A549 Cells (24h Treatment)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)Data to be determinedData to be determinedData to be determined
1Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined

Visualizations

G Experimental Workflow for Compound Evaluation cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Compound Dilution Treatment Cell Treatment with Compound Compound->Treatment Cells Cell Culture & Seeding Cells->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis WB Western Blot (Signaling) Treatment->WB IC50 IC50 Calculation MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis SignalingAnalysis Signaling Pathway Modulation WB->SignalingAnalysis

Caption: Workflow for evaluating the cellular effects of a test compound.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Compound This compound Compound->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for Assessing the Antitumor Activity of Pyrazolo[1,5-a]pyridin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antitumor potential of novel Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives. The protocols outlined below encompass in vitro assays to determine cytotoxicity and induction of apoptosis, and in vivo models to assess efficacy in a physiological context. Furthermore, methods for elucidating the potential mechanism of action through protein expression analysis are detailed.

Introduction

Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3][4][5] These compounds frequently exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2] Notably, the pyrazolo[1,5-a]pyridine core is present in the FDA-approved RET kinase inhibitor, selpercatinib.[6] This document provides a detailed methodology to systematically assess the antitumor activity of novel this compound derivatives.

In Vitro Antitumor Activity Assessment

A tiered approach is recommended for in vitro evaluation, starting with a broad screening for cytotoxic effects, followed by more detailed mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-7 (Breast)48Value
Derivative 1HCT116 (Colon)48Value
Derivative 2MCF-7 (Breast)48Value
Derivative 2HCT116 (Colon)48Value
DoxorubicinMCF-7 (Breast)48Value
DoxorubicinHCT116 (Colon)48Value

Note: The selection of cancer cell lines should be based on the hypothesized target of the compounds. For kinase inhibitors, cell lines with known dependencies on specific kinases are recommended.

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Presentation:

TreatmentQuadrant% of CellsInterpretation
Vehicle ControlLower Left (Annexin V-/PI-)>95%Live cells
Vehicle ControlLower Right (Annexin V+/PI-)<5%Early apoptotic cells
Vehicle ControlUpper Right (Annexin V+/PI+)<5%Late apoptotic/necrotic cells
Vehicle ControlUpper Left (Annexin V-/PI+)<5%Necrotic cells
Derivative 1 (IC50)Lower LeftValueLive cells
Derivative 1 (IC50)Lower RightValueEarly apoptotic cells
Derivative 1 (IC50)Upper RightValueLate apoptotic/necrotic cells
Derivative 1 (IC50)Upper LeftValueNecrotic cells
Mechanism of Action: Kinase Inhibition

Given that pyrazolo[1,5-a]pyridine derivatives are known kinase inhibitors, Western blotting can be used to investigate the effect of the compounds on key signaling pathways regulated by kinases.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compounds for a shorter duration (e.g., 1-6 hours) to observe changes in protein phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, STAT3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-Akt/Total Akt (Fold Change)p-ERK/Total ERK (Fold Change)p-STAT3/Total STAT3 (Fold Change)
Vehicle Control1.01.01.0
Derivative 1 (IC50)ValueValueValue
Derivative 2 (IC50)ValueValueValue
In Vivo Antitumor Activity Assessment

The in vivo efficacy of promising compounds should be evaluated using xenograft models in immunocompromised mice.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivatives (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlValue0%
Derivative 1 (X mg/kg)ValueValue
Positive Control (e.g., Selpercatinib)ValueValue

Visualizations

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment This compound Derivatives MTT Assay MTT Assay Compound Treatment->MTT Assay Assess Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Annexin V/PI Staining Western Blot Western Blot Compound Treatment->Western Blot Mechanism of Action IC50 Determination IC50 Determination MTT Assay->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Select Promising Compounds Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Kinase Pathway Analysis Kinase Pathway Analysis Western Blot->Kinase Pathway Analysis Tumor Growth Tumor Growth Xenograft Model->Tumor Growth Human Cancer Cells in Mice Compound Administration Compound Administration Tumor Growth->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment

Caption: Experimental workflow for assessing antitumor activity.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Growth Proliferation, Survival, Growth ERK->Proliferation, Survival, Growth PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation, Survival, Growth This compound Derivative This compound Derivative

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway.

References

High-Throughput Screening of Pyrazolo[1,5-a]pyridin-2-ylmethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives. This class of compounds has emerged as a promising scaffold in drug discovery, particularly in the development of novel kinase inhibitors. The following sections detail the rationale, methodologies, and data interpretation for screening these derivatives against key cellular targets, with a focus on the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Introduction to this compound Derivatives

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its diverse biological activities. The introduction of a methanol group at the 2-position offers a key point for structural modification, allowing for the generation of large, diverse chemical libraries amenable to high-throughput screening. Recent studies have highlighted the potential of Pyrazolo[1,5-a]pyridine derivatives as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), making them attractive candidates for the development of targeted therapies in oncology and inflammatory diseases.

High-Throughput Screening Strategy

A multi-step HTS cascade is recommended to efficiently identify and validate potent and selective this compound derivatives targeting the PI3K/AKT pathway. The workflow is designed to progress from a broad primary screen to more specific secondary and cellular assays.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Assays cluster_3 Phase 4: Lead Optimization Primary_Screen Primary High-Throughput Screen (e.g., ADP-Glo Kinase Assay) Target: PI3K Isotype Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Selectivity_Profiling PI3K Isotype Selectivity Profiling Dose_Response->Selectivity_Profiling Confirmed Hits Cellular_Potency Cellular Potency Assessment (e.g., p-AKT Western Blot) Selectivity_Profiling->Cellular_Potency Selective Hits Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Against Cancer Cell Lines Cellular_Potency->Cytotoxicity_Assay Lead_Optimization Structure-Activity Relationship (SAR) & Lead Optimization Cytotoxicity_Assay->Lead_Optimization Validated Leads

Figure 1: High-Throughput Screening Workflow.

Data Presentation: Screening of Pyrazolo[1,5-a]pyridine Analogs

The following tables present representative data for Pyrazolo[1,5-a]pyridine and structurally related Pyrazolo[1,5-a]pyrimidine derivatives against various PI3K isoforms and cancer cell lines. This data illustrates the potential potency and selectivity of this compound class.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine Analogs

Compound IDPI3Kα IC50 (nM)[1]PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)[2][3]PI3Kγ IC50 (nM)
PPY-M-0010.9251830
PPY-M-0025.28945102
PPY-M-0031.5412265
PPY-M-004121508.5180
PPY-M-0052.1631198

Table 2: Anti-proliferative Activity of Representative Pyrazolo[1,5-a]pyridine Analogs against Human Cancer Cell Lines

Compound IDA549 (Lung) GI50 (µM)[4]HCT-116 (Colon) GI50 (µM)[4]MCF-7 (Breast) GI50 (µM)[4]PC-3 (Prostate) GI50 (µM)[4]
PPY-M-0011.20.82.53.1
PPY-M-0023.52.15.86.4
PPY-M-0030.90.51.92.2
PPY-M-0045.84.28.19.7
PPY-M-0051.51.13.34.0

Experimental Protocols

Primary High-Throughput Screen: ADP-Glo™ Kinase Assay for PI3K Inhibition

This protocol is designed for a 384-well plate format to assess the inhibitory activity of the compound library against a specific PI3K isoform.

Materials:

  • This compound derivative library (10 mM in DMSO)

  • Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white, flat-bottom plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound from the 10 mM stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. For control wells, dispense 50 nL of DMSO.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate master mix in kinase buffer containing the PI3K enzyme and PIP2 substrate at 2X the final desired concentration.

  • Reaction Initiation: Add 2.5 µL of the 2X enzyme/substrate master mix to each well.

  • ATP Addition: Prepare a 2X ATP solution in kinase buffer. Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescence Unit.

Cellular Assay: MTT Assay for Cytotoxicity

This protocol assesses the effect of hit compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer. This compound derivatives that inhibit PI3K would block the downstream signaling of this pathway, leading to decreased cell proliferation and survival.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 TSC2 TSC2 AKT->TSC2 Inhibits S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Relieves Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Binds Pyrazolo Pyrazolo[1,5-a]pyridin- 2-ylmethanol Derivative Pyrazolo->PI3K Inhibits

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridin-2-ylmethanol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments and then optimizing their binding affinity through synthetic elaboration. The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutics. Pyrazolo[1,5-a]pyridin-2-ylmethanol represents a key starting fragment from this family, offering a versatile handle for synthetic elaboration (fragment growing) and exploration of structure-activity relationships (SAR).

These notes provide a comprehensive overview of the application of this compound and its derivatives in FBDD, focusing on the development of kinase inhibitors, particularly against targets like Phosphoinositide 3-Kinases (PI3K).

Core Concepts in FBDD Workflow

The FBDD process begins with screening a library of low-complexity fragments to identify weak binders to a biological target. Hits are then validated and characterized structurally, often by X-ray crystallography or NMR. Promising fragments are subsequently optimized into more potent leads by synthetic chemistry strategies such as fragment growing, linking, or merging.

FBDD_Workflow cluster_Discovery Fragment Discovery cluster_Validation Hit Validation & Elaboration FragLib Fragment Library (e.g., this compound) Screen Biophysical Screening (SPR, NMR, etc.) FragLib->Screen Screening Hits Initial Hits Screen->Hits Identification Xray Structural Biology (X-ray, NMR) Hits->Xray Validation Chem Synthetic Chemistry (Fragment Growing) Xray->Chem Structure-Guided Design Lead Lead Compound Chem->Lead Optimization Preclinical Preclinical Studies Lead->Preclinical Advancement

Caption: A generalized workflow for Fragment-Based Drug Design (FBDD).

Application in Kinase Inhibitor Development

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are frequently employed in the design of kinase inhibitors. These scaffolds act as effective hinge-binders in the ATP-binding pocket of many kinases. The methanol group at the C2 position serves as an ideal vector for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied regions of the binding site to enhance potency and selectivity.

A key target class for this scaffold is the PI3K family of lipid kinases, which are central to cell signaling pathways regulating growth, proliferation, and survival.[1][2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Pyrazolo Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine inhibitors.

Data Presentation: Inhibitory Activities

Derivatives of the pyrazolo[1,5-a]pyrimidine core, which demonstrate the potential of the parent scaffold, show potent and selective inhibition of PI3K isoforms. The following tables summarize representative quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms.

Compound IDModification from Parent FragmentPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference
CPL302253 (54) Indole at C5, piperidinyl-propanol at C22.8>1000>1000>1000[2][3]
CPL302415 (6) Benzimidazole at C5, piperazinylmethyl at C21814232547016900[1][4]
Compound 37 Indole at C5, morpholinylmethyl at C27.91060>10000>10000[3]
Derivative 1 2-difluoromethylbenzimidazole at C5475---[1][5]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following protocols are adapted from methodologies used to synthesize and elaborate on pyrazolo[1,5-a]pyrimidine/pyridine cores, demonstrating how a fragment like this compound can be advanced.

Protocol 1: Oxidation of Pyrazolopyridin-2-ylmethanol to the Aldehyde

This protocol describes the conversion of the primary alcohol of the fragment into an aldehyde, a crucial intermediate for further "growing" via reductive amination. This method is based on the synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde.[1][5]

Materials:

  • (Pyrazolo[1,5-a]pyridin-2-yl)methanol derivative (e.g., [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol)

  • Dess-Martin periodinane (DMP)

  • Dimethylformamide (DMF)

  • Ethyl acetate (AcOEt)

  • Heptane

Procedure:

  • Dissolve the pyrazolopyridin-2-ylmethanol derivative (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution.

  • Stir the resulting mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the residue with ethyl acetate and filter to remove byproduct salts.

  • Concentrate the filtrate and purify the crude product by flash chromatography using a suitable gradient (e.g., 0-100% ethyl acetate in heptane) to yield the pure aldehyde.

Oxidation_Protocol Start Pyrazolo-Methanol (in DMF) Step1 Add Dess-Martin Periodinane Start->Step1 Step2 Stir at RT (1-2h) Step1->Step2 Step3 Evaporate & Wash (AcOEt) Step2->Step3 Step4 Purify by Flash Chromatography Step3->Step4

Caption: Workflow for the oxidation of the methanol fragment to an aldehyde.

Protocol 2: Fragment Growing via Reductive Amination

This protocol details the coupling of the aldehyde intermediate with a desired amine, effectively "growing" the original fragment to explore new interactions within the target's binding site. This is a common strategy for increasing potency.[1][5]

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carbaldehyde derivative (from Protocol 1)

  • Selected primary or secondary amine (e.g., N-tert-butylpiperazine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the pyrazolo[1,5-a]pyridine-2-carbaldehyde derivative (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) to the suspension.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Allow the reaction to stir at room temperature for 16-18 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to obtain the elaborated compound.

Protocol 3: Biophysical Screening - Surface Plasmon Resonance (SPR)

To identify initial fragment hits, biophysical methods are essential. SPR is a label-free technique used to measure binding kinetics and affinity in real-time.

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the chip surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.

General Procedure:

  • Immobilization: Covalently immobilize the purified target kinase (e.g., PI3Kδ) onto a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell is prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding signals.

  • Fragment Screening: Prepare solutions of this compound and other fragments from the library in a suitable running buffer, typically at concentrations ranging from 100 µM to 1 mM.

  • Injection: Inject the fragment solutions over the reference and active flow cells at a constant flow rate.

  • Data Collection: Monitor the change in response units (RU) over time. A significant increase in RU in the active cell relative to the reference cell indicates binding.

  • Hit Validation: For initial hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the binding affinity (KD).

Conclusion

This compound is a valuable starting point for fragment-based drug design, particularly for developing potent and selective kinase inhibitors. Its synthetic tractability, combined with the favorable binding properties of the core scaffold, makes it an attractive fragment for lead discovery campaigns. The protocols and data presented here provide a framework for researchers to utilize this and similar fragments in their own drug discovery efforts, from initial hit identification through to lead optimization.

References

Analytical methods for the quantification of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on nitrogen-containing heterocyclic compounds in pharmaceutical development has led to a growing demand for robust and reliable analytical methods for their quantification. Pyrazolo[1,5-a]pyridin-2-ylmethanol, a member of this class, serves as a key intermediate and building block in the synthesis of various biologically active molecules. Accurate quantification of this compound is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a representative HPLC method for the quantification of this compound. The method is designed to be a starting point for development and validation in a research or quality control setting.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Agilent InfinityLab PoroShell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase (5% B) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Representative Quantitative Data (HPLC)

The following table summarizes hypothetical performance data for the HPLC method. This data should be established during method validation.

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, particularly in complex matrices such as biological samples, an LC-MS/MS method is recommended.

Instrumentation and Conditions

This method utilizes a triple quadrupole mass spectrometer for quantification in Multiple Reaction Monitoring (MRM) mode.

ParameterSpecification
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
MRM Transition Hypothetical: Precursor Ion (m/z) 149.1 -> Product Ion (m/z) 132.1 (Quantifier), 104.1 (Qualifier)

Note: The exact m/z values for MRM transitions need to be determined experimentally by infusing a standard solution of this compound.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a working stock solution of 1 µg/mL in methanol.

  • Perform serial dilutions in the appropriate matrix (e.g., plasma, buffer) to create calibration standards from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (5% B).

  • Inject into the LC-MS/MS system.

Representative Quantitative Data (LC-MS/MS)

The following table presents hypothetical validation data for the LC-MS/MS method.

ParameterResult
**Linearity (R²) **> 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Matrix Effect 90 - 110%

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC Injection Dilution->HPLC Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

HPLC Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Injection Reconstitution->LCMS Separation UPLC Separation LCMS->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS Analysis Workflow

Method_Validation_Logic MethodDev Method Development - Selectivity - Sensitivity - Peak Shape Validation Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness MethodDev->Validation ICH Guidelines RoutineUse Routine Analysis - Quality Control - Study Samples Validation->RoutineUse Validated Method

Analytical Method Lifecycle

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridin-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

1. Low or No Product Yield

  • Question: My reaction yield is consistently low or I am not getting any of the desired this compound product. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality:

      • Starting Materials: Ensure the purity of your starting materials, such as the corresponding Pyrazolo[1,5-a]pyridine ester or carboxylic acid. Impurities can interfere with the reaction.

      • Reducing Agents: The activity of reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄) is critical. Use freshly opened containers or properly stored reagents. LiAlH₄ is particularly sensitive to moisture.

      • Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions involving LiAlH₄.

    • Reaction Conditions:

      • Temperature: Temperature control is crucial. For reductions with NaBH₄, reactions are often carried out at room temperature or with gentle heating.[1][2] LiAlH₄ reductions typically start at 0 °C and are then allowed to warm to room temperature.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times may promote side product formation.

      • Inert Atmosphere: For air-sensitive reagents like LiAlH₄, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent degradation.

    • Synthetic Route Selection:

      • The most common and high-yielding method for synthesizing this compound is the reduction of the corresponding ethyl or methyl ester. The use of NaBH₄ in combination with a Lewis acid like Calcium Chloride (CaCl₂) in ethanol has been reported to give near-quantitative yields.[1][2]

2. Formation of Significant Side Products

  • Question: My TLC and NMR analysis show the presence of significant impurities and side products. How can I minimize their formation?

  • Answer: Side product formation is a common challenge. The nature of the side products can provide clues about the underlying issue.

    • Incomplete Reduction: If you observe the starting ester in your crude product, the reduction is incomplete.

      • Solution: Increase the equivalents of the reducing agent, extend the reaction time, or consider a more potent reducing agent (e.g., switch from NaBH₄ to LiAlH₄).

    • Over-reduction: While less common for the formation of the target alcohol from an ester, aggressive reducing agents or harsh conditions could potentially affect other functional groups on the molecule.

      • Solution: Use a milder reducing agent or carefully control the reaction temperature and stoichiometry.

    • Side Reactions from Reagents:

      • Dess-Martin Periodinane: If you are synthesizing the precursor aldehyde, residual Dess-Martin periodinane can complicate purification. Ensure proper work-up procedures are followed.[2]

      • Catalysts: In palladium-catalyzed reactions for the synthesis of the core pyrazolo[1,5-a]pyridine structure, residual catalyst can lead to impurities.[1]

      • Solution: Follow the recommended work-up and purification procedures for the specific reagents and catalysts used.

3. Difficulties in Product Purification

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What are the best purification strategies?

  • Answer: Effective purification is key to obtaining a high-quality final product.

    • Column Chromatography: This is the most frequently reported method for purifying pyrazolo[1,5-a]pyridine derivatives.[1][3]

      • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

      • Mobile Phase: A gradient of ethyl acetate in heptane or dichloromethane in methanol is often effective.[1][3] Start with a non-polar eluent and gradually increase the polarity.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and needs to be determined empirically.

    • Solid-Phase Extraction (SPE): For removing specific impurities, such as residual pyridine-containing starting materials or byproducts, phenylboronic acid (PBA) solid-phase extraction can be a useful technique.[4]

    • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatographic purification. This typically involves quenching the reaction, separating the organic and aqueous layers, and washing the organic layer with brine.[1][3]

Frequently Asked Questions (FAQs)

1. What is the most reliable method for synthesizing this compound with high yield?

The reduction of an ethyl or methyl ester of pyrazolo[1,5-a]pyridine-2-carboxylic acid is a highly reliable and efficient method. Specifically, the use of sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂) in ethanol has been reported to provide a near-quantitative yield (99%).[1][2]

2. What are the optimal reaction conditions for the reduction of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate using NaBH₄/CaCl₂?

Based on literature, the following conditions are recommended:

  • Solvent: Ethanol (EtOH)

  • Reagents: Sodium borohydride and Calcium chloride

  • Temperature: Room temperature to reflux[1][2]

  • Reaction Time: Typically monitored by TLC, but can range from 2 hours to several hours.[1]

3. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to achieve good separation between the starting material (ester) and the product (alcohol). The product, being more polar, will have a lower Rf value.

4. What are some alternative synthetic routes to the pyrazolo[1,5-a]pyridine core structure?

Several methods exist for constructing the pyrazolo[1,5-a]pyridine scaffold itself, which can then be functionalized to produce the desired methanol derivative. These include:

  • Oxidative [3+2] cycloaddition: This involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds.

  • Sonochemical synthesis: A catalyst-free [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines can be facilitated by ultrasound.[5]

  • Condensation reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently employed strategy.[6]

Data Presentation

Table 1: Comparison of Reduction Methods for Ester to Alcohol Conversion

Reducing Agent SystemSubstrateSolventTemperatureYield (%)Reference
NaBH₄ / CaCl₂Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylateEtOHReflux99[1][2]
LiAlH₄Pyrazolo[1,5-a]pyrimidine ester derivativeTHF0 °C to RT89[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction with NaBH₄/CaCl₂

This protocol is adapted from a procedure for a structurally related compound and is expected to be effective for the target molecule.[1][2]

  • Reaction Setup: To a suspension of the starting ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent) in ethanol (EtOH), add calcium chloride (CaCl₂) (3 equivalents).

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (6 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by adding water.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification start Suspend Ester in EtOH add_cacl2 Add CaCl2 start->add_cacl2 add_nabh4 Add NaBH4 at 0°C add_cacl2->add_nabh4 stir Stir at Room Temperature add_nabh4->stir tlc Monitor by TLC stir->tlc quench Quench with Water tlc->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions low_yield Low or No Yield impure_sm Impure Starting Material low_yield->impure_sm inactive_ra Inactive Reducing Agent low_yield->inactive_ra wet_solvent Wet Solvents low_yield->wet_solvent wrong_temp Incorrect Temperature low_yield->wrong_temp short_time Insufficient Time low_yield->short_time no_inert Lack of Inert Atmosphere low_yield->no_inert check_purity Check Reagent Purity impure_sm->check_purity use_fresh_ra Use Fresh Reducing Agent inactive_ra->use_fresh_ra use_dry_solvent Use Anhydrous Solvents wet_solvent->use_dry_solvent optimize_temp Optimize Temperature wrong_temp->optimize_temp monitor_tlc Monitor by TLC short_time->monitor_tlc use_inert Use Inert Gas no_inert->use_inert

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting low yield in Pyrazolo[1,5-a]pyridin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.

General Synthesis Pathway

The synthesis of this compound typically involves a two-step process: first, the construction of the heterocyclic pyrazolo[1,5-a]pyridine core through a cyclization reaction, followed by the reduction of a carbonyl group at the C2 position to the desired methanol.

G SM Starting Materials (e.g., N-Aminopyridine derivative + α,β-Unsaturated Carbonyl) Intermediate Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate SM->Intermediate Step 1: [3+2] Cycloaddition (e.g., Oxidative condition) Product This compound Intermediate->Product Step 2: Reduction (e.g., NaBH4 or LiAlH4)

Caption: General two-step synthesis route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield is extremely low. Where should I start troubleshooting?

A1: A low overall yield can result from issues in multiple stages. Systematically evaluate the following:

  • Purity of Starting Materials: Ensure the N-aminopyridine precursor and the α,β-unsaturated carbonyl compound are pure. Impurities can inhibit the reaction or lead to significant side products.

  • Step 1: Cyclization Reaction: This is often the most critical and lowest-yielding step. Focus your initial optimization efforts here. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to check for the consumption of starting materials and the formation of the desired intermediate.

  • Step 2: Reduction Reaction: While typically higher yielding, incomplete reduction or degradation of the product can occur. Verify the purity of the intermediate from Step 1 before proceeding.

  • Purification and Isolation: Product loss during workup and purification can significantly impact the final yield. Evaluate your extraction and chromatography techniques.

Q2: The initial cyclization to form the pyrazolo[1,5-a]pyridine ring is inefficient. What are the common causes and solutions?

A2: The [3+2] cycloaddition is sensitive to reaction conditions.[1] Inefficiency in this step is a common problem.

G Start Low Yield in Cyclization Step CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure PurifySM Re-purify Starting Materials CheckPurity->PurifySM Impurities Detected OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Sub-optimal OptimizeSolvent Screen Solvents (e.g., EtOH, DMF, NMP) CheckConditions->OptimizeSolvent CheckAtmosphere Ensure Proper Atmosphere (e.g., O2, Air) CheckConditions->CheckAtmosphere End Yield Improved OptimizeTemp->End OptimizeSolvent->End CheckAtmosphere->End PurifySM->CheckConditions

Caption: Troubleshooting workflow for the pyrazolo[1,5-a]pyridine cyclization step.

  • Reaction Conditions: The choice of solvent, temperature, and atmosphere can be crucial. Some methods require an oxidant like molecular oxygen or PIDA.[1][2] Acetic acid is sometimes used as a promoter.[2] Careful optimization of these parameters is necessary.[3][4]

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can influence the cyclization pattern and reaction rate.[5]

  • Side Reactions: Competing reaction pathways can consume starting materials. Analyze your crude product by LC-MS to identify potential side products, which may suggest alternative cyclization mechanisms are at play.[6]

Q3: My TLC plate shows multiple spots after the reduction step. What are these byproducts?

A3: Multiple spots indicate an incomplete reaction or product degradation.

  • Unreacted Starting Material: The most common spot other than the product is the starting ester or aldehyde. This indicates the reducing agent was not active enough, was added in insufficient quantity, or the reaction time was too short.

  • Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents or harsh conditions could potentially affect the heterocyclic ring system.

  • Degradation Products: The pyrazolo[1,5-a]pyridine core is generally stable, but may be sensitive to very strong acidic or basic conditions during workup. Ensure the quenching and extraction steps are performed under appropriate pH control.

Q4: How can I improve the yield of the reduction of the 2-carboxylate/carbaldehyde to the alcohol?

A4: This is a standard reduction, but optimization can still be beneficial.

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): A milder reagent, typically used in alcoholic solvents like ethanol or methanol. It is often sufficient for reducing aldehydes and ketones.[7] For esters, it may require the addition of a promoter like CaCl₂ or LiCl and elevated temperatures.[7][8]

    • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent capable of readily reducing esters to alcohols. It must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) and requires careful quenching at low temperatures (0 °C).

  • Reaction Temperature: Most reductions can be performed at 0 °C to room temperature. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help control exotherms and minimize side reactions.

  • Workup Procedure: After the reaction is complete, a careful aqueous workup is required to quench excess reducing agent and hydrolyze aluminum or borate complexes. For LiAlH₄, a sequential addition of water, aqueous NaOH, and then more water (Fieser workup) is standard.

Q5: What is the most effective method to purify the final this compound?

A5:

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[9] For example, begin with 10-20% ethyl acetate/hexanes and gradually increase the polarity. The high polarity of the hydroxyl group and the nitrogen atoms means a more polar solvent system is often required compared to the ester intermediate.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent final purification step to obtain highly pure material.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The following table provides an example of how variables can affect the yield of the cyclization step to form Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, based on typical findings in related syntheses.[2]

EntrySolventTemperature (°C)AtmosphereAdditive (equiv)Yield (%)
1EtOH80AirNone35%
2EtOH130AirNone48%
3EtOH130O₂ (1 atm)None65%
4Dioxane130O₂ (1 atm)None52%
5NMP130O₂ (1 atm)None68%
6 EtOH 130 O₂ (1 atm) AcOH (6.0) 75%
7EtOH130O₂ (1 atm)p-TSA (0.1)45%

Data is illustrative and based on analogous cross-dehydrogenative coupling reactions.[2]

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (Cyclization)

This protocol is a representative example of an oxidative cross-dehydrogenative coupling.[2]

  • Reaction Setup: To a pressure-rated reaction vessel, add N-amino-2-iminopyridine derivative (1.0 equiv), ethyl acetoacetate (1.0 equiv), and ethanol (to achieve a 0.3 M concentration).

  • Additive: Add acetic acid (6.0 equiv) to the mixture.

  • Atmosphere: Seal the vessel, then purge and backfill with an O₂ atmosphere (1 atm, balloon).

  • Heating: Stir the reaction mixture vigorously at 130 °C for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound (Reduction)

This protocol is a representative example of an ester reduction using NaBH₄ and a promoter.[7][8]

  • Reaction Setup: Dissolve Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv) in anhydrous ethanol (to achieve a 0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Additive: Add calcium chloride (CaCl₂) (3.0 equiv) to the suspension.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (6.0 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours (or until TLC indicates complete consumption of starting material).

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution, followed by 1 M HCl until the solution is neutral or slightly acidic.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by silica gel column chromatography (e.g., gradient of 50-100% ethyl acetate in hexanes).

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyrazolo[1,5-a]pyridin-2-ylmethanol from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound that would necessitate a purification step?

A1: A common and effective method for the synthesis of this compound is the reduction of a suitable precursor such as Pyrazolo[1,5-a]pyridine-2-carboxylic acid or its corresponding ester. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][2] Incomplete reduction or the presence of unreacted starting materials and intermediates often leads to a mixture of products requiring purification.

Q2: What are the most likely byproducts I should expect when synthesizing this compound via reduction?

A2: The primary byproducts in the reduction synthesis of this compound are typically:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid: The unreacted starting material if the reduction is incomplete.

  • Pyrazolo[1,5-a]pyridine-2-carbaldehyde: An intermediate in the reduction of the carboxylic acid, which may be present if the reaction does not go to completion.

Q3: What are the recommended methods for purifying this compound?

A3: The two most effective and commonly used techniques for the purification of this compound are:

  • Column Chromatography: This method is highly effective for separating the desired alcohol from both the more polar carboxylic acid and the less polar aldehyde byproducts.

  • Recrystallization: This technique is suitable for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound.

Issue 1: My crude product is an oil and does not solidify.
  • Possible Cause: The presence of significant amounts of impurities is preventing the crystallization of the desired product.

  • Solution:

    • Attempt to purify a small sample of the oil using flash column chromatography to isolate the this compound.

    • Once the pure compound is obtained (as confirmed by techniques like NMR or LC-MS), it should solidify. You can then use a small crystal of the pure compound to seed the bulk of the oily crude product to induce crystallization.

Issue 2: During column chromatography, I am getting poor separation between my product and a specific byproduct.
  • Possible Cause: The polarity of the eluent system is not optimized for the separation of the components in your mixture.

  • Solution:

    • Analyze the Byproduct: First, identify the persistent byproduct. If it is the starting carboxylic acid, the eluent is likely not polar enough. If it is the aldehyde intermediate, the eluent may be too polar.

    • Adjust Eluent Polarity:

      • To separate the alcohol from the carboxylic acid , a more polar eluent system will be required to elute the alcohol while retaining the more polar acid on the silica gel. Consider a gradient elution, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 100% ethyl acetate, followed by the addition of a small percentage of methanol).

      • To separate the alcohol from the aldehyde , a less polar eluent system should be used. The less polar aldehyde will elute first, followed by the more polar alcohol. A shallow gradient of ethyl acetate in hexanes is recommended.

    • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the spots corresponding to your product and the impurities.

Issue 3: I am unable to find a suitable single solvent for recrystallization.
  • Possible Cause: this compound may have high solubility in many common organic solvents at room temperature, or it may be sparingly soluble in others even at elevated temperatures.

  • Solution:

    • Utilize a Two-Solvent System: A two-solvent recrystallization is often effective in such cases.[3]

      • Solvent 1 (Good Solvent): A solvent in which the compound is soluble at high temperatures. Examples for similar compounds include ethanol, methanol, or ethyl acetate.

      • Solvent 2 (Poor Solvent): A solvent in which the compound is insoluble or sparingly soluble, even at high temperatures. Common choices include hexanes, heptane, or water.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot "good solvent".

      • While the solution is still hot, add the "poor solvent" dropwise until you observe persistent cloudiness.

      • Add a few drops of the hot "good solvent" to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the prepared column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes). The less polar aldehyde byproduct will elute first, followed by the desired alcohol.

    • If the starting carboxylic acid is present, a more polar eluent (e.g., 5% methanol in dichloromethane) may be required to elute it after the desired product has been collected.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on small-scale solubility tests, select a suitable single solvent or a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the "good solvent" in a two-solvent system) to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a two-solvent system, add the "poor solvent" as described in the troubleshooting guide.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and Related Byproducts

CompoundStructureMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compound148.16Solid95-100 (Predicted)
Pyrazolo[1,5-a]pyridine-2-carboxylic acid162.15Solid185-195
Pyrazolo[1,5-a]pyridine-2-carbaldehyde146.14Solid70-75 (Predicted)

Table 2: Predicted ¹H NMR and IR Data for Identification

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key IR Absorptions (cm⁻¹)
This compound~4.8 (s, 2H, -CH₂OH), ~3.5 (br s, 1H, -OH), 6.8-8.5 (m, 5H, aromatic)3300-3400 (br, O-H stretch), ~1050 (C-O stretch)
Pyrazolo[1,5-a]pyridine-2-carboxylic acid>10 (br s, 1H, -COOH), 7.0-8.8 (m, 5H, aromatic)2500-3300 (br, O-H stretch), ~1700 (C=O stretch)
Pyrazolo[1,5-a]pyridine-2-carbaldehyde~10.0 (s, 1H, -CHO), 7.0-8.8 (m, 5H, aromatic)~2720, ~2820 (C-H stretch of aldehyde), ~1690 (C=O stretch)

Note: The structures and predicted data are for illustrative purposes and should be confirmed with experimental results.

Visualizations

Purification_Workflow Crude Crude Product (Oil or Solid) TLC TLC Analysis (e.g., 30% EtOAc/Hexanes) Crude->TLC Decision Assess Purity and Byproduct Profile TLC->Decision Column Column Chromatography Decision->Column Multiple spots or significant impurities Recrystallize Recrystallization Decision->Recrystallize One major spot with minor impurities Pure Pure this compound Column->Pure Recrystallize->Pure

Caption: Workflow for selecting the appropriate purification method.

Reaction_Byproducts cluster_reaction Reduction of Pyrazolo[1,5-a]pyridine-2-carboxylic acid cluster_byproducts Potential Byproducts in Crude Mixture Start Pyrazolo[1,5-a]pyridine- 2-carboxylic acid Intermediate Pyrazolo[1,5-a]pyridine- 2-carbaldehyde Start->Intermediate Reduction (e.g., LiAlH4) Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product Pyrazolo[1,5-a]pyridin- 2-ylmethanol Intermediate->Product Further Reduction Impurity2 Aldehyde Intermediate Intermediate->Impurity2 Incomplete Reaction

Caption: Potential byproducts from the synthesis of this compound.

References

Common side reactions in the synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common side reactions during the synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol. The information is based on established synthetic routes for the pyrazolo[1,5-a]pyridine core, primarily the [3+2] cycloaddition reaction between N-aminopyridinium ylides and alkynes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of pyrazolo[1,5-a]pyridines are often traced back to the stability and reactivity of the N-aminopyridinium ylide intermediate or incomplete reaction conversion.

  • Ylide Formation and Stability: The N-aminopyridinium ylide, typically generated in situ from an N-aminopyridinium salt using a base, can be unstable. If the base is too strong or the temperature is too high, the ylide may decompose or engage in side reactions before it can react with the alkyne.

    • Troubleshooting:

      • Choice of Base: Screen different bases. Organic bases like triethylamine (TEA) or DBU are commonly used. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective. The choice of base can significantly impact the rate of ylide formation and subsequent side reactions.

      • Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or even -78 °C) before adding the alkyne and allowing the reaction to slowly warm to room temperature or the desired reaction temperature.

      • N-Aminopyridinium Salt Quality: Ensure the starting N-aminopyridinium salt is pure and dry. Impurities can interfere with ylide formation.

  • Incomplete Conversion: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time: Increase the reaction time and monitor progress by TLC or LC-MS.

      • Temperature: While high temperatures can degrade the ylide, sometimes gentle heating (e.g., 40-60 °C) is necessary to drive the cycloaddition to completion.[1] This must be optimized carefully.

      • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Acetonitrile (MeCN), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are common solvents to explore.[1][2]

Q2: I have isolated a major byproduct with the same mass as my desired product. What could it be?

A2: A common side reaction in the synthesis of substituted pyrazolo[1,5-a]pyridines is the formation of a regioisomer. When using an unsymmetrical alkyne like propargyl alcohol (or a protected derivative), the cycloaddition can result in two different isomers.

  • Regioisomer Formation: The [3+2] cycloaddition can yield either the desired 2-substituted product (this compound) or the isomeric 3-substituted product. The regioselectivity of the reaction is influenced by electronic and steric factors of both the ylide and the alkyne.[3][4]

    • Troubleshooting & Analysis:

      • Structural Characterization: Use 2D NMR techniques (like NOESY or HMBC) to definitively determine the structure of your product and the byproduct.

      • Reaction Conditions: Regioselectivity can sometimes be controlled by modifying reaction conditions.[3] Factors such as the solvent, temperature, and the presence of catalysts or additives can influence which isomer is favored. While a systematic study for this specific substrate may be required, literature on related syntheses can provide guidance.[5][6]

Q3: My crude reaction mixture shows multiple spots on TLC, and I'm having trouble purifying the final product. What are other potential side products?

A3: Besides regioisomers, several other side products can complicate your reaction mixture.

  • Michael Adduct/Incompletely Cyclized Intermediates: The reaction between the ylide and the alkyne may stall after the initial nucleophilic attack, leading to the formation of a stable, non-cyclized intermediate. This is more common when using α,β-unsaturated carbonyl compounds as dipolarophiles but can also occur with activated alkynes.

  • Ylide Dimerization or Self-Reaction: The highly reactive N-aminopyridinium ylide can sometimes react with itself, leading to various dimeric or polymeric byproducts, especially at higher concentrations or temperatures.

  • Reactions with Unprotected Hydroxyl Group: If you are using propargyl alcohol directly without a protecting group, the hydroxyl group could potentially interfere with the reaction, for example, by reacting with the base or participating in other undesired pathways.

    • Troubleshooting:

      • Protecting Groups: Protect the hydroxyl group of propargyl alcohol (e.g., as a silyl ether like TBDMS or an acetate ester). This prevents its interference and can also improve solubility and modify the electronic properties of the alkyne, potentially influencing regioselectivity. The protecting group can be removed in a subsequent step.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the alkyne can sometimes help to minimize ylide self-reaction.

Quantitative Data Summary

The following table provides an illustrative example of how reaction conditions can influence the yield and regioselectivity of the cycloaddition reaction. The values are representative and aim to guide optimization efforts.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of 2-isomer (%)Yield of 3-isomer (%)
1TEA (2.0)DCM25244525
2K₂CO₃ (2.0)MeCN60126015
3DBU (1.5)THF0 to 25185520
4Cs₂CO₃ (2.0)DMF80830 (decomposition noted)10
5tBuOLi (1.0)MeCN1001275<5

Note: This data is hypothetical and intended for illustrative purposes. Actual results will vary based on the specific substrates and precise conditions used.[1]

Key Experimental Protocol

This section outlines a general, plausible protocol for the synthesis of this compound via a protected intermediate.

Step 1: Synthesis of 1-aminopyridinium iodide

  • To a stirred solution of pyridine (1.0 eq) in a suitable solvent such as CH₂Cl₂ or THF, add O-(diphenylphosphinyl)hydroxylamine (DPPH) or a similar aminating agent (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates. The salt can be collected by filtration and washed with a cold solvent.

Step 2: [3+2] Cycloaddition to form 2-(acetoxymethyl)pyrazolo[1,5-a]pyridine

  • To a suspension of 1-aminopyridinium iodide (1.0 eq) in acetonitrile (MeCN), add a base such as K₂CO₃ (2.0 eq).

  • Add propargyl acetate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by LC-MS.

  • After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the protected product.

Step 3: Deprotection to this compound

  • Dissolve the 2-(acetoxymethyl)pyrazolo[1,5-a]pyridine (1.0 eq) in methanol.

  • Add a catalytic amount of a base like K₂CO₃ or a few drops of aqueous LiOH solution.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl or NH₄Cl solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Diagnosis cluster_solution Solution & Optimization Start Low or No Yield Impurity Impure Product / Multiple Spots Check_Reagents Verify Starting Material Purity (NMR, etc.) Start->Check_Reagents Is reaction not working? Check_Ylide Assess Ylide Formation (e.g., color change, test reaction) Start->Check_Ylide Analyze_Crude Analyze Crude Mixture (LC-MS, Crude NMR) Impurity->Analyze_Crude What are the impurities? Optimize_Base Screen Bases (e.g., K2CO3, TEA, DBU) Check_Reagents->Optimize_Base Identify_Byproduct Isolate and Characterize Byproduct (NMR, MS) Check_Ylide->Optimize_Base Optimize_Temp Optimize Temperature Profile Check_Ylide->Optimize_Temp Optimize_Solvent Screen Solvents (MeCN, THF, NMP) Check_Ylide->Optimize_Solvent Analyze_Crude->Identify_Byproduct Use_PG Use Protecting Group for -OH Identify_Byproduct->Use_PG Is it starting material related? Adjust_Conditions Adjust Conditions to Favor Desired Isomer (Temp, Solvent) Identify_Byproduct->Adjust_Conditions Is it a regioisomer?

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to avoid regioisomer formation in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for controlling regioisomer formation in this critical synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing pyrazolo[1,5-a]pyridines?

A1: The most common and effective strategies involve the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles such as alkenes or alkynes. Key methods include TEMPO-mediated annulation, oxidative cycloaddition using reagents like PIDA (phenyliodine diacetate), and cross-dehydrogenative coupling reactions.

Q2: What is a regioisomer in the context of pyrazolo[1,5-a]pyridine synthesis?

A2: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazolo[1,5-a]pyridine core. When using substituted N-aminopyridines, the cycloaddition can result in the formation of different isomers depending on the orientation of the reactants during the ring-forming step. For instance, a 3-substituted N-aminopyridine can potentially yield both 4- and 6-substituted pyrazolo[1,5-a]pyridine products.

Q3: What are the key factors that influence regioselectivity in pyrazolo[1,5-a]pyridine synthesis?

A3: The regiochemical outcome is primarily influenced by:

  • Electronic effects: The nature of substituents on both the N-aminopyridine and the reaction partner (e.g., α,β-unsaturated compound). Electron-donating or withdrawing groups can direct the cycloaddition to favor one regioisomer over another.

  • Steric hindrance: Bulky substituents can favor the formation of the less sterically hindered regioisomer.

  • Reaction conditions: The choice of catalyst, solvent, temperature, and even the order of reagent addition can significantly impact the regioselectivity of the reaction.

Q4: How can I confirm the regiochemistry of my synthesized pyrazolo[1,5-a]pyridines?

A4: The regiochemistry of the products is typically determined using spectroscopic methods such as 1H and 13C NMR. In many cases, X-ray crystallography provides unambiguous structural confirmation.

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR spectra of the crude product show multiple sets of signals corresponding to more than one isomer.

  • Chromatographic analysis (TLC, LC-MS) indicates the presence of multiple products with the same mass.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize the reaction temperature, solvent, and reaction time. Consult the literature for conditions known to favor the desired regioisomer with similar substrates.
Incorrect Reagent Stoichiometry Carefully control the stoichiometry of the reactants and any additives or catalysts.
Insufficient Steric or Electronic Differentiation If the substituents on the starting materials do not provide a strong bias for one regioisomer, consider modifying the starting materials to enhance steric bulk or electronic differentiation.
Inappropriate Catalyst or Oxidant The choice of catalyst or oxidant can be crucial. For example, in TEMPO-mediated reactions, post-addition of TEMPO has been shown to improve regioselectivity.[1]
Issue 2: Low or No Yield of the Desired Product

Symptoms:

  • Little to no formation of the pyrazolo[1,5-a]pyridine product is observed by TLC or LC-MS.

  • Starting materials remain largely unreacted.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Purity of Starting Materials Ensure that the N-aminopyridine and other reactants are of high purity. Impurities can inhibit the reaction. Recrystallize or purify starting materials if necessary.
Ineffective Catalyst or Reagents Verify the activity of catalysts and the quality of reagents. For instance, ensure that TEMPO or PIDA has not degraded.
Inappropriate Solvent The solvent can significantly affect the solubility of reactants and the reaction rate. Screen a variety of solvents to find the optimal one for your specific substrate combination.
Suboptimal Temperature Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions. Optimize the reaction temperature accordingly.

Regioselectivity Data

The regioselectivity of pyrazolo[1,5-a]pyridine synthesis is highly dependent on the substituents of the reacting partners. The following table summarizes representative data for the TEMPO-mediated synthesis.

N-Aminopyridine Substituent (R)α,β-Unsaturated CompoundRegioisomeric Ratio (4-substituted : 6-substituted)Reference
3-MeOAcrylonitrileSingle isomer (4-substituted)[1]
3-Me2NAcrylonitrileSingle isomer (4-substituted)[1]
3-MeAcrylonitrile4 : 1[1]
3-FAcrylonitrile>7 : 1 (with post-addition of TEMPO)[1]
3-ClAcrylonitrile>7 : 1 (with post-addition of TEMPO)[1]
3-BrAcrylonitrile>7 : 1 (with post-addition of TEMPO)[1]
3-IAcrylonitrile2 : 1[1]

Experimental Protocols

Protocol 1: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is adapted from a literature procedure and describes a general method for the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[1]

Materials:

  • Substituted N-aminopyridine (1.0 equiv)

  • α,β-Unsaturated compound (2.0 equiv)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Toluene (to make a 0.05 - 0.075 M solution)

Procedure:

  • To a stirring suspension of the N-aminopyridine and the α,β-unsaturated compound in toluene, add TEMPO.

  • Cool the mixture to 0 °C.

  • Add DIPEA dropwise to the cooled mixture.

  • Allow the resulting mixture to stir at ambient temperature or heat as required (typically between 40 °C and 100 °C) and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography to obtain the desired pyrazolo[1,5-a]pyridine product.

For Improved Regioselectivity (Cond. B): [1]

  • To a stirring suspension of the N-aminopyridine in toluene, add the α,β-unsaturated compound.

  • Cool the mixture to 0 °C.

  • Add DIPEA dropwise.

  • Stir the mixture at ambient temperature until the N-aminopyridine is fully consumed (monitor by TLC, typically around 22 hours).

  • Add TEMPO to the reaction mixture and continue stirring at room temperature for an additional 4 hours.

  • Work up and purify the product as described above.

Protocol 2: Acetic Acid and O2-Promoted Cross-dehydrogenative Coupling

This method provides an alternative route to substituted pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.

Materials:

  • N-amino-2-iminopyridine (3 mmol)

  • 1,3-Dicarbonyl compound (3 mmol)

  • Acetic acid (6 equiv)

  • Ethanol (10 mL)

  • Oxygen atmosphere (1 atm)

Procedure:

  • Prepare separate solutions of the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound in ethanol.

  • Combine the solutions and add acetic acid.

  • Stir the reaction mixture under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product, typically by filtration if it precipitates, or by standard extractive workup and purification by column chromatography.

Reaction Mechanisms and Workflows

The regioselectivity in the [3+2] cycloaddition of N-aminopyridinium ylides is dictated by the electronic and steric properties of the substituents. Below are diagrams illustrating a key reaction workflow and the factors influencing the regiochemical outcome.

regioselectivity_workflow start Start with 3-Substituted N-Aminopyridine choice Nature of Substituent (R)? start->choice edg Strong Electron-Donating (e.g., -OMe, -NMe2) choice->edg Strong EDG ewg Electron-Withdrawing or Weakly Donating (e.g., -F, -Cl, -Me) choice->ewg EWG or weak EDG single_isomer Formation of a Single Regioisomer (4-substituted) edg->single_isomer mixture Formation of a Mixture of Regioisomers (4- and 6-substituted) ewg->mixture optimize Optimize Conditions (e.g., Post-addition of TEMPO) mixture->optimize improved Improved Regioselectivity (e.g., >7:1) optimize->improved reaction_pathway cluster_reactants Reactants N_aminopyridine N-Aminopyridine intermediate1 Formation of N-ylide intermediate N_aminopyridine->intermediate1 alkene α,β-Unsaturated Compound cycloaddition [3+2] Cycloaddition alkene->cycloaddition intermediate1->cycloaddition intermediate2 Dihydropyrazolo[1,5-a]pyridine intermediate cycloaddition->intermediate2 aromatization Oxidative Aromatization (e.g., with TEMPO) intermediate2->aromatization product Pyrazolo[1,5-a]pyridine aromatization->product

References

Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyridin-2-ylmethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of improving the solubility of Pyrazolo[1,5-a]pyridin-2-ylmethanol and related compounds for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and what can I do?

A1: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility.[1] this compound, like many kinase inhibitors, is often poorly soluble in aqueous solutions.[2]

To address this, you can:

  • Reduce the final concentration: Your target concentration may be too high. Determine the maximum soluble concentration in your final assay buffer.

  • Optimize your dilution method: Instead of a single large dilution, perform serial dilutions. Adding the stock solution dropwise to the pre-warmed buffer while vortexing can also help.[1]

  • Use a co-solvent system: Incorporating excipients like PEG400 and Tween-80 can help maintain solubility.[2]

  • Employ cyclodextrins: These can encapsulate the compound, increasing its aqueous solubility.[3]

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of pyrazole derivatives and other poorly soluble compounds.[1][2] It is crucial, however, to ensure the final concentration of DMSO in your biological assay is non-toxic to the cells, typically below 0.5% (v/v).[1]

Q3: Can I use heat to dissolve my this compound?

A3: Gentle warming (e.g., in a 37°C water bath) can be used to aid the dissolution of the compound in the initial solvent, such as DMSO.[1] However, it is essential to first confirm the thermal stability of your specific compound to avoid degradation.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of many nitrogen-containing heterocyclic compounds, including pyrazolo[1,5-a]pyridine derivatives, can be pH-dependent. Many kinase inhibitors are weak bases and exhibit higher solubility at a lower (acidic) pH.[1] If your experimental system allows, you can try dissolving the compound in a slightly acidic buffer.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Symptoms: A visible precipitate or cloudiness forms immediately after adding the DMSO stock solution to the aqueous assay buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
Concentration Exceeds Solubility The final concentration of the compound is higher than its solubility limit in the aqueous medium.Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation. Reduce the final assay concentration if possible.
Rapid Solvent Exchange The abrupt change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes the compound to "crash out" of solution.Perform serial dilutions. Add the stock solution slowly to the pre-warmed (37°C) aqueous buffer while gently vortexing.[1]
Low Temperature of Aqueous Medium The solubility of many organic compounds decreases at lower temperatures.Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.[1]
Issue 2: Delayed Precipitation in the Incubator

Symptoms: The prepared solution is initially clear, but a precipitate forms after several hours or days of incubation at 37°C.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial clear solution may be supersaturated, and over time, the compound crystallizes out to reach its thermodynamic equilibrium solubility.Incorporate a stabilizing agent such as a surfactant (e.g., Tween-80, Pluronic® F-68) or a polymer (e.g., PEG400) in your formulation to maintain a supersaturated state.[1][2]
pH Shift in Cell Culture Cellular metabolism can alter the pH of the culture medium, which may decrease the solubility of a pH-sensitive compound.Monitor the pH of your cell culture. If a significant pH change is observed, consider using a more robust buffering system or changing the medium more frequently.
Compound Instability The compound may be degrading over time, and the degradation products could be less soluble.Assess the stability of your compound under the assay conditions (temperature, light exposure, aqueous environment). Prepare fresh solutions immediately before use.

Data Presentation: Solubility of Representative Pyrazole Compounds

The following tables provide solubility data for representative pyrazole-based compounds to illustrate the impact of different solvent systems. Note: This data is for illustrative purposes and the solubility of this compound may vary.

Table 1: Solubility of a Representative Pyrazole Compound in Common Solvents

Solvent Solubility (mg/mL)
DMSO>50
Ethanol~10-20
Methanol~10-15
Water<0.1
PBS (pH 7.4)<0.1

Table 2: Example Formulations for a Poorly Soluble Pyrazole-Based Kinase Inhibitor

Formulation Composition Achievable Concentration (mg/mL) Notes
10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline1 - 5A common formulation for in vivo and in vitro studies.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)1 - 5Utilizes a cyclodextrin to enhance aqueous solubility.
5% NMP, 15% PEG400, 10% Solutol HS 15, 70% Water0.5 - 2An alternative formulation using different co-solvents and surfactants.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or desired aqueous buffer

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution in DMSO: In a sterile conical tube, add the required volume of DMSO to the compound to achieve a high initial concentration (e.g., 50-100 mg/mL). Ensure the final DMSO concentration in the final formulation remains low (typically 5-10%).[2]

  • Vortex and Sonicate: Vortex the mixture thoroughly until the compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.[2]

  • Add Co-solvents: Sequentially add PEG400 and then Tween-80 to the DMSO solution. Vortex well after each addition to ensure a homogenous mixture. A common ratio is 40% PEG400 and 5% Tween-80 of the final volume.[2]

  • Final Dilution: Slowly add the sterile saline or aqueous buffer to the mixture while vortexing to reach the final desired stock concentration.

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm sterile filter into a new sterile tube. Store appropriately (typically at -20°C or -80°C, protected from light).

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the use of a cyclodextrin to form an inclusion complex, thereby increasing the aqueous solubility of the compound.

Materials:

  • This compound

  • DMSO, sterile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline or desired aqueous buffer

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer (optional)

Procedure:

  • Prepare HP-β-CD Solution: In a sterile vial, prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in saline). Stir until the HP-β-CD is fully dissolved.

  • Dissolve Compound in DMSO: In a separate sterile vial, dissolve the this compound in a minimal amount of DMSO to create a concentrated initial solution.

  • Form the Inclusion Complex: Slowly add the DMSO solution of the compound to the HP-β-CD solution while vigorously vortexing or stirring.

  • Equilibrate: Allow the mixture to equilibrate for at least one hour at room temperature with continuous stirring to ensure maximum complex formation.

  • Sterile Filtration and Storage: Filter the final solution through a 0.22 µm sterile filter and store appropriately.

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Is the dilution method optimal? check_conc->check_dilution No end_clear End: Clear Solution Achieved reduce_conc->end_clear optimize_dilution Use serial dilution & pre-warmed buffer check_dilution->optimize_dilution No use_cosolvent Incorporate co-solvents (PEG400, Tween-80) check_dilution->use_cosolvent Yes, but still precipitates optimize_dilution->end_clear use_cyclodextrin Use cyclodextrins (HP-β-CD) use_cosolvent->use_cyclodextrin Still precipitates use_cosolvent->end_clear use_cyclodextrin->end_clear

Caption: A troubleshooting workflow for addressing compound precipitation.

PI3K_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazolo This compound (Potential Inhibitor) Pyrazolo->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

References

Technical Support Center: Scale-up Synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly during the critical reduction step of the corresponding ester.

Issue 1: Incomplete or Slow Reduction of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Potential Cause Recommended Solution
Low Reactivity of Sodium Borohydride (NaBH₄) with the Ester Esters are generally less reactive towards NaBH₄ than aldehydes or ketones. The addition of a Lewis acid, such as calcium chloride (CaCl₂) or zinc chloride (ZnCl₂), can activate the ester carbonyl, making it more susceptible to hydride attack. An almost quantitative yield has been reported for a similar pyrazolo[1,5-a]pyrimidine system using NaBH₄ in the presence of CaCl₂.[1]
Suboptimal Solvent System The reaction is typically performed in alcoholic solvents like ethanol or methanol.[1] Ensure the starting material is adequately soluble. If solubility is an issue, a co-solvent like tetrahydrofuran (THF) may be used.
Reaction Temperature is Too Low While the reaction is often initiated at room temperature, gentle heating or reflux may be necessary to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Moisture in Reagents or Solvents NaBH₄ reacts with water. Ensure that all solvents and reagents are anhydrous to prevent the quenching of the reducing agent.

Issue 2: Formation of Impurities During Reduction

Potential Cause Recommended Solution
Unreacted Starting Material See "Issue 1" for solutions to drive the reaction to completion.
Formation of Borate Esters During the reaction and workup, borate esters can form between the product alcohol and boron-containing byproducts. Acidic workup (e.g., with NH₄Cl followed by HCl) helps to hydrolyze these esters and liberate the free alcohol.[1]
Over-reduction (if other reducible functional groups are present) NaBH₄ is a relatively mild reducing agent and is unlikely to reduce the pyrazolo[1,5-a]pyridine core. However, if other sensitive functional groups are present on the molecule, consider using a more selective reducing agent or protecting group strategies.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Recommended Solution
Product is Water-Soluble This compound is a polar molecule and may have some solubility in water. During aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[1]
Emulsion Formation During Extraction The presence of inorganic salts can sometimes lead to emulsions. The addition of brine (saturated NaCl solution) during the wash steps can help to break up emulsions.
Co-elution of Impurities During Chromatography If column chromatography is required, a range of solvent systems should be screened to achieve optimal separation. A gradient elution from a non-polar to a polar solvent system is often effective. For example, a gradient of methanol in dichloromethane is commonly used for polar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A common and effective two-stage approach involves:

  • Synthesis of the Pyrazolo[1,5-a]pyridine core: A scalable method is the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes. Sonochemical methods have been shown to produce high yields of substituted pyrazolo[1,5-a]pyridines efficiently.

  • Reduction of a 2-ester derivative: The resulting ethyl pyrazolo[1,5-a]pyridine-2-carboxylate can be reduced to the target methanol. A highly efficient method for a similar system involves the use of sodium borohydride in the presence of calcium chloride in ethanol.[1]

Q2: What are the primary safety concerns when scaling up the synthesis?

A2: Key safety considerations include:

  • Sodium Borohydride Handling: NaBH₄ is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a well-ventilated area, away from sources of ignition, and additions to protic solvents should be controlled to manage the rate of hydrogen evolution.

  • Solvent Handling: The use of large quantities of flammable organic solvents like ethanol and THF requires appropriate fire safety precautions, including grounding of equipment and use of explosion-proof apparatus.

  • Exothermic Reactions: The quenching of the reduction reaction with acid can be exothermic. The quenching agent should be added slowly with efficient cooling to maintain control of the reaction temperature.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a sample of the reaction mixture is spotted on a silica gel plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (the ester, which is less polar) and the appearance of the product spot (the alcohol, which is more polar and will have a lower Rf value) indicates the progress of the reaction.

Q4: What are the expected byproducts of the sodium borohydride reduction?

A4: The primary byproducts are inorganic boron salts (borates), which are typically removed during the aqueous workup. Incomplete reaction will leave unreacted starting material. If the reaction conditions are not carefully controlled, side reactions could potentially lead to the formation of other reduced species, though this is less common with a mild reducing agent like NaBH₄.

Quantitative Data Summary

Table 1: Reaction Parameters for the Reduction of a Substituted Pyrazolo[1,5-a]pyrimidine-2-carboxylate

ParameterValueReference
Starting MaterialEthyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate[1]
Reducing AgentSodium Borohydride (NaBH₄)[1]
AdditiveCalcium Chloride (CaCl₂)[1]
SolventEthanol (EtOH)[1]
TemperatureReflux[1]
Reaction Time3 hours[1]
Yield99%[1]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Reduction of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This protocol is adapted from a similar, high-yielding procedure for a pyrazolo[1,5-a]pyrimidine derivative and is expected to be effective for the pyridine analogue.[1]

Materials:

  • Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

  • Anhydrous Ethanol (EtOH)

  • Calcium Chloride (CaCl₂), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in anhydrous ethanol, add calcium chloride (3.0 eq).

  • Stir the mixture and add sodium borohydride (6.1 eq) portion-wise at room temperature. Caution: Hydrogen gas will be evolved.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • After the reaction is complete (typically 3 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by 1 M HCl. Caution: Exothermic reaction and gas evolution.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate reagents Add CaCl2 and NaBH4 in Ethanol start->reagents reflux Reflux for 3h reagents->reflux quench Quench with NH4Cl / HCl reflux->quench Reaction Complete extraction Extract with Ethyl Acetate quench->extraction purification Dry, Concentrate & Purify extraction->purification end End: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Incomplete Reduction? check_reagents Check Reagent Activity & Stoichiometry start->check_reagents Yes success Reaction Complete start->success No add_lewis_acid Add Lewis Acid (e.g., CaCl2) check_reagents->add_lewis_acid increase_temp Increase Reaction Temperature add_lewis_acid->increase_temp check_solvent Ensure Adequate Solubility increase_temp->check_solvent check_solvent->success

Caption: Troubleshooting decision tree for incomplete reduction reactions.

References

Column chromatography conditions for purifying Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of Pyrazolo[1,5-a]pyridin-2-ylmethanol and related derivatives using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: My compound is streaking on the TLC plate and giving poor separation in the column. What can I do?

A1: Streaking is a common issue with nitrogen-containing heterocyclic compounds like pyrazolopyridines, often due to their basicity and interaction with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[1] This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving peak shape. Always perform a TLC with the modified solvent system first to confirm improved separation.

Q2: I'm not getting good separation between my product and a closely-running impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the selectivity of your mobile phase.

  • Solution 1: If you are using a standard solvent system like ethyl acetate/hexanes, try experimenting with different solvent combinations.[1] For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity and improve separation.[1]

  • Solution 2: Ensure you are not overloading the column. The amount of crude material loaded should typically be 1-5% of the mass of the stationary phase.[1]

  • Solution 3: Check that your column is packed uniformly, without any channels or cracks, as this is crucial for good separation.[1]

Q3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A3: this compound may be sensitive to the acidic nature of silica gel.

  • Confirmation: To check for decomposition, spot your purified compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is likely decomposing on the silica.[2]

  • Solution 1: Deactivate the silica gel by preparing a slurry with the mobile phase containing 0.1-1% triethylamine.[1]

  • Solution 2: If decomposition persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[2]

Q4: The compound is very polar and won't move from the baseline, even with 100% ethyl acetate. What solvent system should I try?

A4: For highly polar compounds, a more polar mobile phase is required.

  • Solution: A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[1][3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration. Adding a small amount of ammonium hydroxide to the methanol can also help elute very polar basic compounds.[2]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This protocol is essential for determining the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or methanol.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a test solvent system (see Table 1 for suggestions).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.[1]

Protocol 2: Silica Gel Column Chromatography

This is a general procedure for the purification of this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[4]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with the least polar solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds from the column.[4]

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution using TLC to identify the fractions containing the pure product.[4]

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[4]

Data Presentation

The following table summarizes common solvent systems used for the purification of pyrazole and pyrazolopyridine derivatives, which can be used as a starting point for this compound.

Stationary PhaseMobile Phase System (Eluent)Compound Class
Silica GelGradient of Ethyl Acetate in Hexanes/HeptanePyrazolo[4,3-c]pyridine
Silica GelGradient of Methanol in DichloromethanePyrazolo[1,5-a]pyrimidine
Silica GelCyclohexane / Ethyl Acetate (50:3)Phenyl Pyrazole Derivatives
Silica GelPetroleum Ether / Benzene (1:3)Phenyl Pyrazole Derivatives
Silica GelDichloromethane / Methanol with 0.1-1% Triethylamine (TEA)General Nitrogen Heterocycles

Visualizations

The following diagrams illustrate the key workflows in the purification process.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

G Start Poor Separation (Streaking/Overlapping Spots) Q1 Is the compound basic? (Nitrogen Heterocycle) Start->Q1 Sol1 Add 0.1-1% Triethylamine to Eluent Q1->Sol1 Yes Q2 Is the column overloaded? Q1->Q2 No Sol1->Q2 Sol2 Reduce Sample Load (1-5% of Silica Mass) Q2->Sol2 Yes Q3 Is the solvent system selective enough? Q2->Q3 No Sol2->Q3 Sol3 Try Different Solvents (e.g., DCM/MeOH) Q3->Sol3 No End Improved Separation Q3->End Yes Sol3->End

Caption: Troubleshooting Poor Chromatographic Separation.

References

Technical Support Center: Analysis of Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Pyrazolo[1,5-a]pyridin-2-ylmethanol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in a sample of this compound?

A1: Impurities can originate from various stages of the synthesis and storage process. Common sources include starting materials, intermediates, by-products from the synthetic route, and degradation products.[1][2][3] For Pyrazolo[1,5-a]pyrimidine structures, impurities may arise from incomplete cyclization or side reactions involving the pyrazole and pyridine ring precursors.[1][3] Degradation can also occur due to factors like exposure to light, heat, or incompatible storage conditions.

Q2: I am observing a new, unexpected peak in my chromatogram. What could it be and how do I investigate it?

A2: An unexpected peak, often called a "ghost peak," can be frustrating.[4][5] It could be a contaminant from your mobile phase, glassware, or the HPLC system itself.[6] It might also be a late-eluting peak from a previous injection or a carryover from the autosampler.[5][7] To investigate, run a blank injection (mobile phase only) to see if the peak persists.[6] If it does, the source is likely the system or solvents. If the peak is absent in the blank, it is likely related to your sample. Consider extending the run time to check for late-eluting compounds from previous injections.[7]

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue, especially with basic compounds like pyridines.[5] It is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based column packing.[5] Another cause could be a blocked guard or column frit. To resolve this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can protonate the pyridine nitrogen, reducing its interaction with the stationary phase.[8]

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has fewer accessible silanol groups.[8]

  • Check for Column Contamination: If the problem persists, the column might be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard or analytical column.

Q4: The peak for my main compound is fronting. What does this indicate?

A4: Peak fronting often looks like a shark fin and is typically a sign of column overload.[9][10] This means you have injected too much sample for the column to handle.[9][10] Another possible cause is that your sample is dissolved in a solvent that is stronger than the mobile phase.[9] The solution is usually straightforward:

  • Dilute Your Sample: Try diluting your sample and reinjecting it. A 10-fold dilution is a good starting point.[10]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Q5: My retention times are shifting between injections. What could be the cause?

A5: Shifting retention times can compromise the reliability of your results. Several factors can cause this issue:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence.

  • Mobile Phase Composition Changes: If you are preparing your mobile phase online, ensure the pump is mixing the solvents correctly. If preparing it manually, make sure it is well-mixed and degassed.

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a consistent temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Troubleshooting Guide

This section provides a more in-depth look at common HPLC issues and their solutions.

Peak Shape Problems
Problem Potential Causes Solutions
Peak Tailing - Secondary interactions with silanols- Column contamination or void- Inadequate mobile phase buffering- Adjust mobile phase pH to be +/- 2 units from the compound's pKa- Use a base-deactivated or end-capped column- Flush or replace the column/guard column
Peak Fronting - Sample overload- Sample solvent stronger than mobile phase- Decrease sample concentration or injection volume[9]- Dissolve the sample in the mobile phase
Split Peaks - Disrupted sample path- Column inlet frit partially blocked- Sample solvent incompatible with mobile phase- Ensure tubing and fittings are secure- Back-flush the column (if permissible) or replace the frit- Inject the sample in the starting mobile phase[11]
Broad Peaks - Excessive extra-column volume- Column degradation or void- Low mobile phase flow rate- Use shorter tubing with a smaller internal diameter- Replace the column[5]- Optimize the flow rate
Extraneous Peaks
Problem Potential Causes Solutions
Ghost Peaks - Contaminated mobile phase or solvents- System contamination (injector, seals, detector)- Use fresh, high-purity HPLC-grade solvents[5]- Regularly flush the system and solvent lines[4][5]
Carryover - Residual sample in the autosampler needle or loop- Implement a stronger needle wash solution- Increase the volume of the needle wash
Late Elution - Strongly retained compounds from a previous injection- Extend the run time to ensure all compounds have eluted- Add a strong solvent flush at the end of each run[7]

Experimental Protocol: HPLC Method for this compound

This protocol provides a general starting point for the analysis. Method optimization will likely be required.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Analytical column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or another suitable mobile phase modifier).

  • This compound reference standard.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Degas both mobile phases before use.

3. Standard Solution Preparation

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • From the stock solution, prepare a series of working standards for linearity and quantification.

4. Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-20 min: 10% to 90% B20-25 min: Hold at 90% B25-26 min: 90% to 10% B26-30 min: Hold at 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 254 nm (or the λmax of the compound)

5. System Suitability

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Visualizations

TroubleshootingWorkflow Start Unexpected Peak Observed BlankRun Inject Blank (Mobile Phase Only) Start->BlankRun PeakPresent Does the Peak Appear in the Blank? BlankRun->PeakPresent SystemContamination Source is System or Mobile Phase PeakPresent->SystemContamination Yes SampleRelated Source is Sample-Related PeakPresent->SampleRelated No CheckSolvents Prepare Fresh Mobile Phase Use High-Purity Solvents SystemContamination->CheckSolvents ExtendRun Extend Run Time of Original Sample SampleRelated->ExtendRun FlushSystem Flush HPLC System and Column CheckSolvents->FlushSystem LateEluter Is it a Late-Eluting Peak from a Previous Injection? ExtendRun->LateEluter Carryover Potential Carryover LateEluter->Carryover No Impurity Likely a True Impurity or Degradant LateEluter->Impurity Yes OptimizeWash Optimize Autosampler Wash Method Carryover->OptimizeWash

Caption: Troubleshooting workflow for an unexpected HPLC peak.

LogicalRelationships Problem Problem Peak Tailing Causes Potential Causes Secondary Silanol Interactions Column Overload Column Contamination Problem:head->Causes:head Solutions Solutions Adjust Mobile Phase pH (add acid) Use Base-Deactivated Column Decrease Sample Concentration Flush or Replace Column Causes:head->Solutions:head Causes:c1->Solutions:s1 Causes:c1->Solutions:s2 Causes:c2->Solutions:s3 Causes:c3->Solutions:s4

Caption: Logical relationships for HPLC peak tailing issues.

References

Validation & Comparative

A Comparative In Vitro Analysis of Pyrazolo[1,5-a]pyrimidine CPL302415 and Other Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Biological Activity of a Novel Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor.

This guide provides a comparative analysis of the in vitro biological activity of CPL302415, a novel Pyrazolo[1,5-a]pyrimidine derivative, against established phosphoinositide 3-kinase (PI3K) inhibitors. The data presented is intended to offer an objective overview for researchers engaged in oncology, immunology, and drug discovery, particularly those focusing on the PI3K signaling pathway. The information is based on published experimental data to facilitate a direct comparison of biochemical potency and cellular activity.

The Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of various compounds with diverse biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3][4] CPL302415 emerges from this class as a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ), a key regulator in immune cell signaling.[5][6]

This guide will compare CPL302415 with Idelalisib, an FDA-approved PI3Kδ inhibitor, and TGX-221, a well-characterized selective inhibitor of PI3Kβ with known activity against the δ isoform.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of CPL302415 in comparison to Idelalisib and TGX-221.

Table 1: Biochemical Potency Against Class I PI3K Isoforms

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Data Source(s)
CPL302415 1422254701690218 [5][6]
Idelalisib 86004000210019
TGX-221 >50005>5000211

IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency.

Table 2: Selectivity Profile of PI3K Inhibitors

CompoundSelectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)Data Source(s)
CPL302415 79-fold1415-fold939-fold[5][6]
Idelalisib 453-fold210-fold110-fold
TGX-221 >24-fold0.02-fold>24-fold

Selectivity is calculated as a ratio of IC50 values (IC50 of off-target isoform / IC50 of target isoform).

Table 3: Cellular Activity in B-Cell Lymphoma Cell Line (SU-DHL-6)

CompoundAnti-proliferative Activity (IC50, µM)Data Source(s)
CPL302415 ~0.1[5][6]
Idelalisib ~0.5

Cellular IC50 values indicate the concentration required to inhibit 50% of cell proliferation, reflecting the compound's efficacy in a biological system.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental approach for validation, the following diagrams illustrate the relevant signaling pathway and a general workflow for in vitro comparison.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitors CPL302415 Idelalisib TGX-221 Inhibitors->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Biochem_Start Compound Dilution (CPL302415, Idelalisib, TGX-221) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Biochem_Start->Kinase_Assay Biochem_Result Determine IC50 Values & Selectivity Profile Kinase_Assay->Biochem_Result Cell_Treatment Treat Cells with Inhibitors Biochem_Result->Cell_Treatment Inform Dose Selection Cell_Culture Cell Line Culture (e.g., SU-DHL-6) Cell_Culture->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Treatment->Viability_Assay Cellular_Result Determine Anti-proliferative IC50 Values Viability_Assay->Cellular_Result

Caption: General experimental workflow for comparing PI3K inhibitors in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays cited.

In Vitro PI3Kδ Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the enzymatic activity of PI3Kδ and the inhibitory potential of test compounds by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • CPL302415, Idelalisib, TGX-221

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) lipid vesicles

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, low-volume plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in the PI3K Reaction Buffer.

  • Enzyme/Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate in the reaction buffer.

  • Assay Plate Setup: Add 0.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well. Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This cell-based assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. It is used to assess the anti-proliferative effects of the inhibitors.

Materials:

  • SU-DHL-6 (human B-cell lymphoma) cell line

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • CPL302415, Idelalisib

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed SU-DHL-6 cells into opaque-walled 96-well plates at a predetermined density in 100 µL of culture medium per well.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation:

    • Equilibrate the assay plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values from the dose-response curves.

References

Kinase Selectivity Face-Off: A Comparative Guide to Pyrazolo[1,5-a]pyridine-Based Inhibitors and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of highly selective drugs. This guide provides a detailed comparison of the kinase selectivity profile of selpercatinib , a prominent pyrazolo[1,5-a]pyridine-based inhibitor of the Rearranged during Transfection (RET) kinase, against other RET-targeted therapies: pralsetinib , another selective RET inhibitor, and the multi-kinase inhibitors cabozantinib and vandetanib .

This comparative analysis is supported by quantitative experimental data from comprehensive kinase profiling assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows to aid in research and drug development decisions.

Performance at a Glance: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both efficacy and off-target effects. The following tables summarize the dissociation constants (Kd) and percentage of inhibition for selpercatinib and its comparators against a panel of kinases, as determined by KINOMEscan assays. Lower Kd values indicate tighter binding and higher potency.

A Note on Data Comparison: The data presented below is compiled from multiple sources. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. However, the overall selectivity trends provide valuable insights.

Table 1: Potency Against Primary Target (RET) and Key Off-Targets (VEGFR2/KDR)
KinaseSelpercatinib (Kd, nM)Pralsetinib (Kd, nM)Cabozantinib (Kd, nM)Vandetanib (IC50, nM)
RET < 0.5 < 0.5 1.8 100
VEGFR2 (KDR) 6.74.40.035 40

Data for Selpercatinib, Pralsetinib, and Cabozantinib are from KINOMEscan assays. Vandetanib data is from enzymatic assays.

Table 2: Broad Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase FamilyKinaseSelpercatinibPralsetinibCabozantinibVandetanib
TK RET >99 >99 >99 >90
VEGFR2 (KDR) >90>90>99 >95
FLT3>90>90>90>50
KIT<50<50>90>50
PDGFRβ<50<50>90>50
MET<10<10>99 <50
AXL<10<10>99 <50
CMGC CDK2<10<10<50<50
STE MAP4K5>90>90<50<50

This table presents a selection of key kinases to illustrate selectivity patterns. Data is collated from multiple KINOMEscan profiles and public databases. The values represent the approximate percentage of inhibition at a 1 µM concentration.

Key Observations:

  • High Selectivity of Pyrazolo[1,5-a]pyridine Derivatives: Selpercatinib and pralsetinib demonstrate exceptional selectivity for RET, with significantly less activity against a broad range of other kinases, including VEGFR2. This high selectivity is a hallmark of their design and contributes to their favorable safety profiles compared to multi-kinase inhibitors.[1][2]

  • Multi-Kinase Inhibition Profile of Comparators: Cabozantinib and vandetanib exhibit potent inhibition of multiple receptor tyrosine kinases, including RET, VEGFR2, and others.[3] This broader activity can be advantageous in certain contexts but may also lead to more off-target toxicities.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment of kinase inhibitor selectivity. The following are representative protocols for the widely used KINOMEscan and LanthaScreen assays.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform (Eurofins DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay relies on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[4][5]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusion proteins with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.[6]

  • Data Analysis: Results are typically expressed as a percentage of the control (DMSO vehicle) or as a dissociation constant (Kd) calculated from a dose-response curve.

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification DNA_Kinase DNA-tagged Kinase Incubation Incubation in multi-well plate DNA_Kinase->Incubation Immobilized_Ligand Immobilized Ligand (on solid support) Immobilized_Ligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Wash Wash unbound components Incubation->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data_Analysis Data Analysis (% of control or Kd) qPCR->Data_Analysis

KINOMEscan Experimental Workflow
LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to kinases.

Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody-kinase complex results in a high FRET signal. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[7][8]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound.

    • Prepare a solution containing the kinase (often tagged, e.g., with GST or His) and a Eu-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Assembly: In a multi-well plate, combine the test compound, the kinase/antibody mixture, and the tracer solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reactions to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).

  • Data Analysis: The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. The IC50 value for the test compound is determined by plotting the emission ratio against the compound concentration and fitting the data to a dose-response curve.[9][10]

G cluster_reagents Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Test_Compound Test Compound (Serial Dilution) Combine Combine Reagents in multi-well plate Test_Compound->Combine Kinase_Ab Kinase + Eu-labeled Anti-tag Antibody Kinase_Ab->Combine Tracer Fluorescent Tracer Tracer->Combine Incubate Incubate at Room Temperature Combine->Incubate Read_FRET Read TR-FRET Signal (665nm / 615nm) Incubate->Read_FRET Analyze Calculate IC50 from Dose-Response Curve Read_FRET->Analyze

LanthaScreen Kinase Binding Assay Workflow

RET Signaling Pathway

Understanding the signaling context of the target kinase is crucial for interpreting the effects of an inhibitor. The RET receptor tyrosine kinase plays a vital role in cell proliferation, survival, and differentiation. Its aberrant activation is a driver in several cancers.

Pathway Overview: The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and induces the dimerization and trans-autophosphorylation of RET. Phosphorylated tyrosine residues on RET serve as docking sites for various adaptor and effector proteins, which in turn activate downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting cell growth and survival.[11][12]

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_plcg PLCγ Pathway GFL GFL GFRa GFRα GFL->GFRa RET RET GFRa->RET Binding & Dimerization pRET p-RET RET->pRET Autophosphorylation RAS RAS pRET->RAS PI3K PI3K pRET->PI3K PLCG PLCγ pRET->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCG->PKC PKC->Proliferation Inhibitor Selpercatinib (Pyrazolo[1,5-a]pyridine) Inhibitor->pRET Inhibition

Simplified RET Signaling Pathway

References

A Comparative Analysis of Pyrazolo[1,5-a]pyridine Analogs and Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This has made PI3K a prime target for the development of novel cancer therapeutics. This guide provides a comparative overview of the efficacy of emerging Pyrazolo[1,5-a]pyridine-based compounds against well-characterized, known PI3K inhibitors. Due to the limited publicly available data on Pyrazolo[1,5-a]pyridin-2-ylmethanol, this comparison will focus on potent, structurally related Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives that have been evaluated as PI3K inhibitors.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of various PI3K inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following tables summarize the IC50 values of representative Pyrazolo[1,5-a]pyridine/pyrimidine derivatives and a selection of known pan- and isoform-selective PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).

Table 1: Efficacy of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives Against PI3K Isoforms

Compound ClassRepresentative CompoundTarget Selectivityp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
Pyrazolo[1,5-a]pyridineCompound 5x[1]p110α-selective0.9---
Indol-4-yl-pyrazolo[1,5-a]pyrimidineCPL302253[2][3]PI3Kδ-selective--2.8-
Benzimidazole-pyrazolo[1,5-a]pyrimidineCPL302415[4]PI3Kδ-selective>1000>100018>1000

Note: "-" indicates that data was not available in the cited sources.

Table 2: Efficacy of Known Pan-PI3K Inhibitors

Inhibitorp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
Buparlisib (BKM120)[5]52166116262
Pictilisib (GDC-0941)[6]333375
ZSTK474[6]1644549
Copanlisib0.53.70.76.4

Table 3: Efficacy of Known Isoform-Selective PI3K Inhibitors

InhibitorTarget Selectivityp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
Alpelisib (BYL719)[6]p110α-selective5---
Idelalisib (CAL-101)PI3Kδ-selective82040002.5210
Duvelisib (IPI-145)[6]PI3Kδ/γ-selective--327
Eganelisib (IPI-549)[7]PI3Kγ-selective---16

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are outlines of standard experimental protocols used to evaluate PI3K inhibitors.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against specific PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[8]

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[8]

  • Prepare a reaction mixture containing the PI3K enzyme and PIP2 substrate in kinase buffer.[8]

  • Add the enzyme/substrate mixture to the wells containing the test compound.[8]

  • Initiate the kinase reaction by adding ATP to each well.[8]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[8]

  • The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Akt (p-Akt)

This cell-based assay assesses the ability of an inhibitor to block PI3K signaling downstream of the kinase. A reduction in the phosphorylation of Akt, a key downstream effector of PI3K, indicates pathway inhibition.

Objective: To determine the effect of a test compound on the phosphorylation of Akt at Ser473 or Thr308 in a cellular context.

Materials:

  • Cancer cell line with an active PI3K pathway

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[9]

  • Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate[9]

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or vehicle for a specified duration.

  • Lyse the cells in ice-cold lysis buffer.[9]

  • Determine the protein concentration of each lysate using a BCA assay.[10]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the chemiluminescent signal using an imaging system.[9]

  • Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[10]

Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and survival.

Objective: To determine the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., MTT, XTT, or CCK8)[10][11]

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Pyrazolo[1,5-a]pyridine Analogs & Known Inhibitors Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

General Experimental Workflow for PI3K Inhibitor Evaluation

Experimental_Workflow Start Start: Test Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Culture Cell-Based Assays (Cancer Cell Lines) Start->Cell_Culture IC50 Determine IC50 Values Kinase_Assay->IC50 End Efficacy Profile IC50->End Western_Blot Western Blot for p-Akt Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Downstream_Analysis Analyze Downstream Signaling Inhibition Western_Blot->Downstream_Analysis Cytotoxicity_Analysis Assess Cytotoxicity & Anti-proliferative Effects Viability_Assay->Cytotoxicity_Analysis Downstream_Analysis->End Cytotoxicity_Analysis->End

Caption: A typical workflow for evaluating the efficacy of PI3K inhibitors.

Comparative Logic of PI3K Inhibitor Classes

Inhibitor_Comparison PI3K_Inhibitors PI3K Inhibitors Pan_Inhibitors Pan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib) PI3K_Inhibitors->Pan_Inhibitors Isoform_Selective Isoform-Selective Inhibitors PI3K_Inhibitors->Isoform_Selective Pyrazolo_Derivatives Pyrazolo[1,5-a]pyridine Analogs PI3K_Inhibitors->Pyrazolo_Derivatives Broad_Spectrum Broad Spectrum Activity Pan_Inhibitors->Broad_Spectrum Potential_Toxicity Potential for Higher Off-Target Toxicity Pan_Inhibitors->Potential_Toxicity Targeted_Efficacy Targeted Efficacy in Specific Cancers Isoform_Selective->Targeted_Efficacy Improved_Safety Potentially Improved Safety Profile Isoform_Selective->Improved_Safety Novel_Scaffolds Novel Chemical Scaffolds Pyrazolo_Derivatives->Novel_Scaffolds High_Potency Demonstrated High Potency & Selectivity (α or δ) Pyrazolo_Derivatives->High_Potency

Caption: A logical comparison of different classes of PI3K inhibitors.

References

Comparative Guide to the Off-Target Effects of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds. Due to the limited availability of public data on the specific off-target profile of Pyrazolo[1,5-a]pyridin-2-ylmethanol, this guide focuses on well-characterized examples from these broader, structurally related chemical classes. The objective is to offer a comparative perspective on their selectivity and potential for off-target activities in cell-based assays, alongside alternative kinase inhibitors.

Introduction

Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. While these compounds have shown significant promise in targeting kinases involved in cancer and other diseases, understanding their off-target effects is crucial for developing safe and effective therapeutics. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide presents a data-driven comparison of representative compounds from these classes and other established kinase inhibitors. Challenges in direct comparison arise from variations in assay conditions and the scope of kinase panels used across different studies.[1][2][3][4]

Comparative Analysis of Kinase Inhibitor Selectivity

The following tables summarize the inhibitory activity and cytotoxicity of selected pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against their primary targets and a panel of off-target kinases. For comparison, data for the well-characterized kinase inhibitors SGI-1776 (a Pim inhibitor) and Larotrectinib (a TRK inhibitor) are included.

Table 1: On-Target and Off-Target Kinase Inhibition Profile

CompoundScaffoldPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target KinasesIC50 (nM) vs. Off-TargetsReference(s)
BS-194 Pyrazolo[1,5-a]pyrimidineCDK23CDK1 (30), CDK5 (30), CDK9 (90)-[4]
IC20 Pyrazolo[1,5-a]pyrimidineCK212 (KD)Highly selective, no significant off-targets reported in the screen.-[5]
SGI-1776 Imidazo[1,2-b]pyridazine (alternative)Pim-17Pim-2 (363), Pim-3 (69), FLT3 (44), Haspin-[6][7][8]
Larotrectinib Pyrazolo[3,4-d]pyrimidine (alternative)TrkA, TrkB, TrkC5, 11, 7Highly selective, minimal off-target activity reported.-[9][10][11][12][13]

Table 2: Cytotoxicity Profile in Human Cancer and Normal Cell Lines

CompoundScaffoldRepresentative Cancer Cell Line(s)GI50/IC50 (µM)Normal Cell LineIC50 (µM)Reference(s)
BS-194 Pyrazolo[1,5-a]pyrimidineNCI-60 Panel (mean)0.28Not reported-[4]
IC20 Pyrazolo[1,5-a]pyrimidineNCI-60 PanelNo significant cytotoxicity at 10 µMNot reported-[5][14]
SGI-1776 Imidazo[1,2-b]pyridazine (alternative)MV-4-11 (AML)~3.1 (median relative IC50)Not reported-[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][15]triazine sulfonamides (e.g., MM137) PyrazolotriazineBxPC-3, PC-30.16, 0.11WI-38 (normal lung fibroblasts)0.27[16]

Signaling Pathways

Understanding the signaling pathways affected by these inhibitors is key to interpreting their on- and off-target effects. Below are diagrams of the CDK-mediated cell cycle regulation and the PI3K/Akt signaling pathway, which are common targets of pyrazolo[1,5-a]pyrimidine and related kinase inhibitors.

CDK_Cell_Cycle_Regulation Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits Rb->E2F G1_S_Genes G1/S Phase Genes (e.g., Cyclin E) E2F->G1_S_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 leads to activation of CyclinE_CDK2->Rb phosphorylates S_Phase S Phase Entry CyclinE_CDK2->S_Phase promotes p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits BS194 BS-194 (Pyrazolo[1,5-a]pyrimidine) BS194->CyclinE_CDK2 inhibits

Caption: CDK-mediated G1/S cell cycle transition pathway.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream activates/inhibits Cell_Survival Cell Survival, Proliferation, Growth Downstream->Cell_Survival promotes Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors Pyrazolo_pyrimidine->PI3K inhibits

Caption: The PI3K/Akt signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for common cell-based assays used to assess the efficacy and off-target effects of kinase inhibitors.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Assay Perform Viability Assay (e.g., SRB, MTT) Incubate_48_72h->Assay Read_Absorbance Read Absorbance Assay->Read_Absorbance Analyze Calculate GI50/IC50 Read_Absorbance->Analyze

Caption: General workflow for cytotoxicity assays.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor Start->Prepare_Reagents Incubate Incubate reagents at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, radioactivity) Stop_Reaction->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze

Caption: General workflow for in vitro kinase assays.

Experimental Protocols

Below are generalized protocols for the key experimental assays cited in this guide. Specific parameters may vary between studies.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the kinase, substrate (e.g., a specific peptide or protein), and ATP to their final concentrations in the reaction buffer. Prepare serial dilutions of the test compound in DMSO and then in the reaction buffer.[17][18]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). Add 2 µL of the diluted enzyme solution to each well. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Reagent). This reagent also initiates a process to quantify the amount of ADP produced, which is proportional to kinase activity. After a further incubation period, a kinase detection reagent is added to generate a luminescent signal.[17][18]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-40,000 cells/well) and incubate for 24 hours.[15][19]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for an additional 48-72 hours.

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15][20]

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[19]

MTT Cytotoxicity Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Plating and Treatment: Similar to the SRB assay, seed cells in 96-well plates and treat with the test compound for the desired duration.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8][21][22]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 540-590 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The peaks in the histogram correspond to cells in the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the region in between representing cells in the S phase. Quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are versatile starting points for the design of potent kinase inhibitors. However, as with all small molecule inhibitors, achieving high selectivity is a significant challenge. The data presented in this guide highlight that while some derivatives, such as IC20, can achieve remarkable selectivity for their primary target, others may exhibit off-target activities that need to be carefully characterized. A thorough understanding of a compound's selectivity profile through comprehensive kinase screening and cell-based assays is essential for its successful development as a therapeutic agent. This guide serves as a resource for researchers to compare the off-target effects of these important classes of compounds and to inform the design of future, more selective kinase inhibitors.

References

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile biological activities.[1][2][3][4][5] Derivatives of these core structures have demonstrated significant potential as therapeutic agents, particularly in the realm of oncology, by targeting key enzymes involved in cell signaling pathways.[1][2][6][7] This guide provides a comparative overview of the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their role as protein kinase inhibitors, benchmarked against established therapeutic alternatives.

Mechanism of Action: Targeting Protein Kinases

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1] This inhibition can disrupt signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin receptor kinases (Trks).[8][9][10][11][12]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against key cancer-related kinases, compared with established kinase inhibitors.

Compound ClassSpecific CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
Pyrazolo[1,5-a]pyridineCompound 5xp110α (PI3K)0.9[9]Alpelisib (Piqray®)p110α (PI3K)5
Pyrazolo[1,5-a]pyrimidineCompound 18bCDK9< 100[12]FlavopiridolCDK93
Pyrazolo[1,5-a]pyrimidineCompounds 20 & 21NTRK> 0.02[8]Larotrectinib (Vitrakvi®)TRKA/B/C5-11
Pyrazolo[1,5-a]pyrimidineIHMT-PI3K-315 (20e)PI3Kγ / PI3Kδ4.0 / 9.1[10]Duvelisib (Copiktra®)PI3Kγ / PI3Kδ2.5 / 23

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay. The following is a generalized protocol:

  • Reagents and Materials : Recombinant human kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and ATP are incubated with the test compound in the assay buffer.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Antiproliferative Activity

To assess the effect of these compounds on cancer cells, antiproliferative assays are commonly employed.

Sulforhodamine B (SRB) Assay

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and allowed to attach overnight.[13]

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation and Staining : The cells are fixed with trichloroacetic acid and stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement : The absorbance is read on a plate reader, which is proportional to the cell number.

  • Data Analysis : The GI50 (Growth Inhibition 50%) value is determined, representing the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway targeted by these inhibitors and a general workflow for their evaluation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway inhibited by Pyrazolo[1,5-a]pyridine derivatives.

Drug_Discovery_Workflow Compound_Synthesis Compound Synthesis (Pyrazolo[1,5-a]pyrimidine derivatives) In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays (Antiproliferative Activity, GI50) In_Vitro_Kinase_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft models) Cell_Based_Assays->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold represent a promising class of kinase inhibitors with potent anticancer activity.[1][2][6] Their performance, as demonstrated by low nanomolar IC50 values against various kinases, is comparable and in some cases superior to established drugs. Further optimization of these compounds to improve selectivity and pharmacokinetic properties will be crucial for their clinical translation. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers working on the development of novel kinase inhibitors for cancer therapy.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyridin-2-ylmethanol and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with the exploration of novel heterocyclic scaffolds playing a pivotal role in the discovery of new therapeutic agents. Among these, pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparative analysis of the pyrazolo[1,5-a]pyridine scaffold against other prominent heterocyclic systems, namely imidazo[1,2-a]pyridines, indoles, and pyrazoles. By presenting a side-by-side examination of their synthesis, chemical properties, and biological performance, supported by experimental data, this document aims to equip researchers with the critical information needed to guide their drug discovery efforts.

Overview of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of drug discovery, with a significant number of FDA-approved drugs incorporating these structural motifs. Their unique chemical properties and ability to interact with a wide array of biological targets make them privileged scaffolds in the design of novel therapeutics.

  • Pyrazolo[1,5-a]pyridines: This fused heterocyclic system has garnered considerable attention for its broad spectrum of biological activities, including antitubercular, antimicrobial, anticancer, and anti-inflammatory properties. The pyrazolo[1,5-a]pyridine core is considered a "drug-like" scaffold and shares structural similarities with imidazo[1,2-a]pyridines.[1]

  • Imidazo[1,2-a]pyridines: As structural isomers of pyrazolo[1,5-a]pyridines, imidazo[1,2-a]pyridines also exhibit a wide range of pharmacological activities, such as antiulcer, anticancer, and antiviral effects.[2][3] Several drugs, including Zolpidem and Alpidem, are based on this scaffold.[3]

  • Indoles: The indole nucleus is a fundamental structural component of many natural and synthetic compounds with significant biological importance, including the amino acid tryptophan.[4][5] Indole derivatives are known for their diverse therapeutic applications, acting as anticancer, antimicrobial, and antiviral agents.[5][6][7]

  • Pyrazoles: This five-membered heterocyclic ring containing two adjacent nitrogen atoms is a versatile building block in medicinal chemistry.[1][8][9][10] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][9][10][11]

Comparative Data Presentation

The following tables provide a summarized comparison of the key features of Pyrazolo[1,5-a]pyridines and the selected alternative scaffolds.

Table 1: Comparison of Synthetic Methodologies
ScaffoldCommon Synthetic ApproachesKey Advantages
Pyrazolo[1,5-a]pyridine Oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[12]Metal-free conditions, regioselective.
Imidazo[1,2-a]pyridine Cyclization of 2-aminopyridines with α-haloketones (Tchichibabin reaction). Microwave-assisted synthesis.[13]Efficient, high yields, rapid reaction times with microwave irradiation.[13]
Indole Fischer indole synthesis, Ullmann condensation.[7]Versatile for a wide range of substituted indoles.
Pyrazole Condensation of 1,3-dicarbonyl compounds with hydrazines.[1][8] 1,3-dipolar cycloaddition of diazo compounds with alkynes.[9]Well-established, efficient for producing a variety of substituted pyrazoles.
Table 2: Comparison of Chemical Properties
ScaffoldKey Chemical Features
Pyrazolo[1,5-a]pyridine Fused bicyclic aromatic system, electron-rich, capable of various functionalizations.
Imidazo[1,2-a]pyridine Aromatic, basic nitrogen atoms, susceptible to electrophilic substitution.
Indole Aromatic, weakly acidic N-H proton, undergoes electrophilic substitution primarily at the C3 position.
Pyrazole Aromatic five-membered ring with two adjacent nitrogen atoms, can act as both a weak base and a weak acid.[9]
Table 3: Comparative Biological Activities and Potency (IC50/MIC in µM)
ScaffoldAnticancer (Cell Line)Antimicrobial (Organism)Kinase Inhibition (Target)
Pyrazolo[1,5-a]pyrimidine Derivatives A-549 (Lung): 1.28 - 3.52[14][15][16]M. tuberculosis H37Rv: Low nanomolar MICs[1]PIM-1: 0.18[14][15][16]
Imidazo[1,2-a]pyridine Derivatives A549 (Lung): 2.8[17]C. albicans: 41.98[18]Not specified
Indole Derivatives MDA-MB-468 (Breast): 10.56[6]E. coli: Potent activity reported[5]EGFR: Potent inhibition reported[6]
Pyrazole Derivatives PC-3 (Prostate): 17.50[19]Various bacteria and fungi: Good activity reported[1]CDKs: Promising activity reported[9]

Note: The presented values are examples from various studies and direct comparison should be made with caution due to different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific enzyme.[20][21][22]

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Test compound (inhibitor)

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme to each well and incubate for a predetermined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23][24]

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Inhibitor) A1 Dispense Buffer & Inhibitor to Plate P1->A1 A2 Add Enzyme & Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Signal (Absorbance/Fluorescence) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for a typical enzyme inhibition assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Microbial Inoculum A2 Inoculate with Microorganism P1->A2 P2 Prepare Compound Stock Solution A1 Serial Dilution of Compound in Plate P2->A1 A1->A2 A3 Incubate at Optimal Temperature A2->A3 D1 Visually Inspect for Growth A3->D1 D2 Measure Optical Density A3->D2 D3 Determine MIC D1->D3 D2->D3

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The comparative analysis reveals that while pyrazolo[1,5-a]pyridines, imidazo[1,2-a]pyridines, indoles, and pyrazoles all represent highly valuable scaffolds in drug discovery, they each possess distinct synthetic routes, chemical properties, and biological activity profiles. Pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines share significant structural and biological similarities, often exhibiting potent and diverse pharmacological effects. Indoles, as a privileged structure in nature, continue to provide a rich source of inspiration for the design of novel therapeutics. Pyrazoles offer a versatile and synthetically accessible core for the development of a wide range of bioactive molecules.

The choice of a particular scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational framework for researchers to make informed decisions in the selection and optimization of heterocyclic scaffolds for the development of next-generation therapeutics. Further research focusing on direct, head-to-head comparisons of these scaffolds under standardized assay conditions will be invaluable in further elucidating their relative strengths and weaknesses.

References

In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds. Among these, derivatives of the Pyrazolo[1,5-a]pyridine scaffold have emerged as a promising class of molecules, demonstrating significant potential in preclinical cancer models. This guide provides a comparative analysis of the in vivo efficacy of selected Pyrazolo[1,5-a]pyridine and the closely related Pyridopyrazolopyrimidine derivatives, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy Against Ehrlich Ascites Carcinoma

A study evaluating a series of novel Pyrazolopyridine and Pyridopyrazolopyrimidine derivatives demonstrated their potent anticancer activity in a murine Ehrlich Ascites Carcinoma (EAC) model. The in vivo efficacy of these compounds was assessed by measuring the inhibition of tumor growth. Notably, two derivatives, 4-chloro-pyridopyrazolopyrimidine (referred to as Compound 4 ) and N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (Compound 6a ), exhibited significant tumor growth inhibition.[1]

Below is a summary of the in vivo anticancer activity of these and other synthesized compounds from the study.

Compound IDChemical ClassTumor Growth Inhibition (%)
Compound 4 Pyridopyrazolopyrimidine47.62%
Compound 6a Pyridopyrazolopyrimidine47.86%
Compound 3 Pyridopyrazolopyrimidin-4-ol44-45%
Compound 6c Pyridopyrazolopyrimidin-4-yl-hydrazine44-45%
Compound 9a methyl-pyridopyrazolopyrimidin-4-yl amine44-45%
Compound 11 Pyrazolopyridine44-45%

Table 1: In vivo anticancer activity of selected Pyrazolopyridine and Pyridopyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma. Data sourced from a study on novel synthesized scaffolds.[1]

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) In Vivo Model

The in vivo anticancer efficacy of the Pyrazolopyridine and Pyridopyrazolopyrimidine derivatives was evaluated using the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice. This model is a widely used tool in cancer research to assess the therapeutic potential of new chemical entities.

Methodology:

  • Animal Model: Female Swiss albino mice were used for the study.

  • Tumor Cell Line: The Ehrlich Ascites Carcinoma (EAC) cell line, a spontaneous murine breast cancer, was used. The cell line was maintained by serial intraperitoneal passage in mice.[1]

  • Tumor Inoculation: A suspension of EAC cells (typically 2.5 x 10^6 cells in 0.1 mL of normal saline) was inoculated intraperitoneally into the mice to induce the formation of ascitic tumors.

  • Treatment: The synthesized Pyrazolopyridine and Pyridopyrazolopyrimidine derivatives were administered to the tumor-bearing mice.

  • Efficacy Evaluation: The anticancer activity of the compounds was determined by evaluating the inhibition of cell growth and the reduction in tumor weight, and by monitoring the mean survival time of the treated mice compared to a control group.[1] The percentage of tumor growth inhibition was a key parameter for assessing efficacy.

G cluster_workflow Experimental Workflow: In Vivo Efficacy in EAC Model start Start: Swiss Albino Mice inoculation Intraperitoneal Inoculation of Ehrlich Ascites Carcinoma (EAC) Cells start->inoculation Animal Model treatment Treatment with Pyrazolo[1,5-a]pyridine Derivatives inoculation->treatment Tumor Development evaluation Evaluation of Anticancer Activity (Tumor Growth Inhibition, Survival) treatment->evaluation Therapeutic Intervention end End: Comparative Efficacy Data evaluation->end Data Analysis

Caption: A flowchart illustrating the key steps in the in vivo evaluation of Pyrazolo[1,5-a]pyridine derivatives using the Ehrlich Ascites Carcinoma model.

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrazolo[1,5-a]pyridine derivatives often exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] These compounds can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and thereby blocking their catalytic activity. This inhibition can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

While the precise kinase targets for the compounds presented in the EAC model are not specified, the broader class of Pyrazolopyridine-based molecules has been shown to inhibit various kinases, including:

  • c-Met Kinase: Involved in cell motility, invasion, and proliferation.[2]

  • Fibroblast Growth Factor Receptor (FGFR): Plays a role in cell growth, survival, and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

  • Epidermal Growth Factor Receptor (EGFR): A driver of cell proliferation and survival in many cancers.[2]

The inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor growth, consistent with the in vivo observations.

G cluster_pathway Potential Mechanism: Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives PzP Pyrazolo[1,5-a]pyridine Derivative Kinase Protein Kinase (e.g., c-Met, FGFR, CDK, EGFR) PzP->Kinase Inhibits Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) Kinase->Downstream Activates ATP ATP ATP->Kinase Binds to active site TumorGrowth Tumor Growth Downstream->TumorGrowth Promotes

References

Unveiling the Kinase Selectivity Profile of Pyrazolo[1,5-a]pyridin-2-ylmethanol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity of these compounds across the human kinome is paramount for developing selective and effective therapeutics. This guide provides a comparative analysis of the kinase selectivity of Pyrazolo[1,5-a]pyridin-2-ylmethanol and its close analogs, juxtaposed with established kinase inhibitors, supported by experimental data and detailed protocols.

Executive Summary

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, most notably the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC). While often exhibiting high affinity for their primary targets, off-target activity is a critical consideration. This guide synthesizes available data to present a clear picture of the selectivity profile of this compound class, offering a valuable resource for target validation, lead optimization, and predicting potential off-target liabilities.

Comparative Kinase Inhibition Profiles

To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyrimidine/pyridine derivatives against a panel of kinases, alongside data for the well-characterized Trk inhibitors Larotrectinib, Entrectinib, and Repotrectinib. It is important to note that direct kinome-wide data for the specific compound this compound is not publicly available; therefore, data from closely related analogs are presented as a proxy.

Table 1: Inhibitory Activity (IC50 in nM) of Pyrazolo[1,5-a]pyrimidine/pyridine Derivatives Against a Panel of Kinases

KinaseCompound 1 (Pyrazolo[1,5-a]pyrimidine analog)Compound 2 (Pyrazolo[1,5-a]pyrimidine analog)Compound 3 (Pyrazolo[1,5-a]pyridine analog)
TrkA 1.9[1]0.17[1]-
TrkB 3.1[1]0.07[1]-
TrkC 2.3[1]0.07[1]-
CDK2 ---
CDK9 ---
PI3Kα ---
mTOR ---
TBK1 --0.2[2]
CSK --<3 (Caliper), 5 (HTRF)

Note: Data for compounds 1, 2 and 3 are from different studies and represent distinct derivatives within the pyrazolo[1,5-a]pyrimidine/pyridine class. Direct comparison should be made with caution.

Table 2: Comparative Kinase Selectivity of Clinically Relevant Trk Inhibitors

KinaseLarotrectinib (IC50 in nM)Entrectinib (IC50 in nM)Repotrectinib (IC50 in nM)
TrkA 5-11[3]1[4]0.83[5]
TrkB 5-11[3]3[4]0.05[5]
TrkC 5-11[3]5[4]0.1[5]
ROS1 >10007[4]0.07[5]
ALK >100012[4]1.01[6]
JAK2 --Inhibited
SRC Family --Inhibited

Signaling Pathway and Experimental Workflow

To contextualize the significance of Trk inhibition, the following diagram illustrates the Trk signaling pathway, a critical regulator of neuronal survival, differentiation, and synaptic plasticity, which is also implicated in the progression of various cancers.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TrkReceptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->TrkReceptor Binding & Dimerization Ras Ras TrkReceptor->Ras Activation PI3K PI3K TrkReceptor->PI3K Activation PLCg PLCγ TrkReceptor->PLCg Activation Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Transcription Gene Transcription (Survival, Growth, Differentiation) PKC->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription

Caption: The Trk signaling pathway, initiated by neurotrophin binding.

The following diagram outlines a typical workflow for assessing kinase inhibitor selectivity.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (e.g., 96-well format) KinasePanel->Incubation AssayReagent Add Assay Reagent (e.g., ADP-Glo™) Incubation->AssayReagent Detection Signal Detection (Luminescence/Fluorescence) AssayReagent->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profiling IC50->Selectivity Comparison Comparison with Alternative Inhibitors Selectivity->Comparison

Caption: A generalized workflow for kinase inhibitor profiling.

Experimental Protocols

The following are detailed methodologies for commonly employed kinase inhibition assays.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque-walled multi-well plates (e.g., 96- or 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format measures the phosphorylation of a substrate by a kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate (e.g., FITC-labeled peptide)

  • ATP

  • Test compound

  • TR-FRET Assay Buffer

  • Lanthanide-labeled phosphospecific antibody (e.g., Europium or Terbium chelate)

  • Low-volume, black multi-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound, kinase, and fluorescently labeled substrate in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the lanthanide-labeled phosphospecific antibody.

    • Incubate to allow for antibody-substrate binding.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection. Excite the donor lanthanide (e.g., at 340 nm) and measure emission from both the donor (e.g., at 615 nm) and the acceptor fluorophore on the substrate (e.g., at 665 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors. While demonstrating high affinity for primary targets such as the Trk family of kinases, a thorough understanding of their cross-reactivity is essential for advancing these compounds through the drug discovery pipeline. The data and protocols presented in this guide offer a framework for researchers to comparatively evaluate the selectivity of this compound and its analogs, facilitating the design of next-generation inhibitors with improved potency and safety profiles. As with any kinase inhibitor, comprehensive profiling against a broad panel of kinases is strongly recommended to fully elucidate its selectivity and potential off-target effects.

References

Benchmarking a Novel Pyrazolo[1,5-a]pyridine Kinase Inhibitor Against Established PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Introduction

The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the development of novel kinase inhibitors.[1][2] Molecules from this class have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[3][4] This guide provides a comparative analysis of a potent pyrazolo[1,5-a]pyridine derivative against established inhibitors of the p110α catalytic subunit of PI3K, a critical node in cell signaling pathways that is frequently dysregulated in cancer.[5][6]

Disclaimer: Direct experimental data for Pyrazolo[1,5-a]pyridin-2-ylmethanol was not publicly available at the time of this publication. Therefore, this guide utilizes a well-characterized, potent pyrazolo[1,5-a]pyridine derivative, herein referred to as PzP-5x , as a representative of this chemical class. PzP-5x has a reported IC50 value of 0.9 nM against the p110α isoform of PI3K.[4]

This comparison benchmarks PzP-5x against the following established PI3K inhibitors:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.[7][8][9][10][11]

  • Taselisib (GDC-0032): A selective inhibitor with high potency against the p110α isoform.[12][13][14][15][16]

  • Alpelisib (BYL719): An approved therapeutic agent that selectively targets p110α.[17][18]

Comparative Performance Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of the compared compounds against the p110α isoform of PI3K. Lower IC50 values indicate higher potency.

CompoundClassTargetIC50 (nM)
PzP-5x Pyrazolo[1,5-a]pyridinep110α0.9 [4]
Pictilisib (GDC-0941) Pan-PI3K Inhibitorp110α3 [7][8][10][11]
Taselisib (GDC-0032) PI3Kα/δ/γ Inhibitorp110α0.29 [15]
Alpelisib (BYL719) PI3Kα Selective Inhibitorp110α5 [17][18]

Signaling Pathway Context

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of p110α, as demonstrated by the compounds in this guide, blocks the conversion of PIP2 to PIP3, thereby attenuating downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The determination of IC50 values for kinase inhibitors typically follows a standardized biochemical assay workflow. The diagram below outlines the key steps involved in a luminescence-based PI3K assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Add Kinase (p110α), Lipid Substrate (PIP2), and Inhibitor to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation ADP_Detection Add ADP-Glo™ Reagent to Detect ADP Production Incubation->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Analysis Plot Dose-Response Curve & Calculate IC50 Luminescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

The following protocol is a representative method for determining the in vitro potency of inhibitors against PI3Kα using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 value of a test compound against the p110α catalytic subunit of PI3K.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., PzP-5x) and established inhibitors

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO.

    • Create a series of 3-fold dilutions in DMSO to generate a dose-response curve (e.g., 10 points).

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3Kα enzyme and lipid substrate in the kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.

    • Allow the plate to incubate for 10 minutes at room temperature to permit inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration, e.g., 25 µM).

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Following the incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism) to determine the IC50 value.

Conclusion

The logical framework for this benchmarking guide is to compare the potency of a novel chemical scaffold against well-established inhibitors targeting the same biological molecule. This process is essential for evaluating the potential of new drug candidates.

Logical_Relationship Novel_Compound Novel Compound (Pyrazolo[1,5-a]pyridine) Target Biological Target (PI3K p110α) Novel_Compound->Target Targets Data Performance Data (IC50 Value) Novel_Compound->Data Assay Standardized Assay (In Vitro Kinase Assay) Target->Assay Is Measured In Assay->Data Generates Benchmark Benchmarking Comparison Data->Benchmark Informs Established_Inhibitors Established Inhibitors (Pictilisib, Taselisib, Alpelisib) Established_Inhibitors->Target Targets Established_Inhibitors->Data Conclusion Evaluation of Potential Benchmark->Conclusion Leads To

Caption: Logical flow of the benchmarking process.

Based on the available data, the representative pyrazolo[1,5-a]pyridine compound, PzP-5x , demonstrates exceptional potency against PI3Kα, with an IC50 value of 0.9 nM.[4] This positions it favorably when compared to established inhibitors such as Pictilisib (3 nM) and the clinically approved Alpelisib (5 nM), and it is competitive with the highly potent Taselisib (0.29 nM).[7][15] These findings underscore the potential of the pyrazolo[1,5-a]pyridine scaffold as a foundation for developing novel, highly potent kinase inhibitors. Further investigation into the selectivity profile and cellular activity of this chemical class is warranted to fully elucidate its therapeutic potential.

References

Head-to-head comparison of Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents.[1][2] This guide provides a comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives, summarizing their cytotoxic activities against a panel of human cancer cell lines. The data presented herein is compiled from recent studies, offering researchers and drug development professionals a comprehensive overview of the structure-activity relationships and therapeutic potential of this promising class of compounds.

While the specific focus of this guide was intended to be on Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives, a direct head-to-head comparison of these specific analogs was not available in the reviewed literature. Therefore, this guide presents data on closely related and extensively studied pyrazolo[1,5-a]pyrimidine derivatives, which provide valuable insights into the broader class of pyrazolopyridine-based compounds.[3]

Comparative Cytotoxic Activity

The in vitro anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below.

Table 1: IC50 Values (in µM) of 2-(phenylamino)pyrazolo[1,5-a]pyrimidine Analogues
CompoundMCF-7 (Breast)Hep-2 (Larynx)PC3 (Prostate)
6a 10.80 ± 0.368.85 ± 0.24> 50
6b 19.84 ± 0.4912.76 ± 0.16> 50
6c 15.21 ± 0.2910.15 ± 0.31> 50
5-Fluorouracil 10.19 ± 0.427.19 ± 0.47Not Reported

Data sourced from a 2023 study on new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.[4]

Table 2: IC50 Values (in µM) of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
CompoundHCT116 (Colon)
14a 0.0020

Data sourced from a 2011 study on novel pyrazolo[1,5-a]pyrimidine derivatives.[5]

Mechanistic Insights: Targeting Key Cancer Pathways

Several studies have delved into the mechanisms of action of these pyrazolo[1,5-a]pyrimidine derivatives, revealing their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.

One notable mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[6] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[7] The inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.

Another key target is the Tropomyosin receptor kinase (Trk) family of proteins.[8] Dysregulation of Trk signaling is implicated in various cancers. Some pyrazolo[1,5-a]pyrimidine-based molecules have shown promising results as Trk inhibitors.[8]

The diagram below illustrates a simplified workflow for assessing the anticancer activity of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanistic Studies A Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives C MTT Assay for Cytotoxicity Screening A->C B Cancer Cell Line Panel (e.g., MCF-7, HepG2, HCT116) B->C D Determination of IC50 Values C->D Data Analysis I Identification of Lead Compounds D->I Selection based on potency E Cell Cycle Analysis (Flow Cytometry) F Apoptosis Assay (e.g., Annexin V) G Western Blot for Protein Expression (e.g., CDKs, Apoptotic markers) H Kinase Inhibition Assays I->E I->F I->G I->H

Caption: A generalized workflow for the evaluation of anticancer properties of novel compounds.

The following diagram depicts a simplified signaling pathway that is often targeted by anticancer agents, leading to apoptosis.

G Simplified Apoptosis Signaling Pathway A Pyrazolo[1,5-a]pyrimidine Derivative B Target Protein (e.g., Kinase) A->B Inhibition C Downstream Signaling Cascade B->C Blocks activation D Activation of Pro-apoptotic Proteins (e.g., Bax) C->D E Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) C->E F Caspase Activation D->F E->F Allows G Apoptosis (Programmed Cell Death) F->G

References

Safety Operating Guide

Navigating the Disposal of Pyrazolo[1,5-a]pyridin-2-ylmethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from analogous compounds, Pyrazolo[1,5-a]pyridin-2-ylmethanol should be treated as a hazardous substance. Key potential hazards include skin irritation, serious eye irritation, and respiratory system irritation.[1][2][3][4] Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact which may cause irritation.[1][2]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Minimizes the risk of respiratory tract irritation.[1][4]

Spill Management and First Aid

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for hazardous waste disposal.[1][5] For larger spills, contact your institution's Environmental Health & Safety (EHS) department.

Table 2: First Aid Measures

Exposure Route Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1][2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2][4]
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.[1]

Disposal Protocol for this compound

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure compound, contaminated labware (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Distinguish between halogenated and non-halogenated solvent waste streams if required by your institution.[6]

Step 2: Container Labeling

Proper labeling is crucial for safe disposal. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound."

  • An accurate list of all constituents and their approximate concentrations.[6]

  • The date when waste was first added to the container.[6]

  • The name of the principal investigator and the laboratory location.[6]

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.[5][6] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[2][3][5]

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6][7] Follow their specific procedures for waste collection requests. All disposal must be conducted through an approved waste disposal plant.[1][2][3][4]

Disposal of Empty Containers

Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[6][7] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.[6][7] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the procedural workflow and the logical basis for the recommended handling procedures.

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal prep1 Identify Waste Type (Solid or Liquid) prep2 Select Compatible Waste Container prep1->prep2 Choose appropriate container prep3 Label Container Correctly prep2->prep3 Attach hazardous waste label coll1 Segregate Waste (Solid/Liquid) coll2 Add Waste to Labeled Container coll1->coll2 Deposit waste coll3 Keep Container Closed coll2->coll3 When not in use stor1 Store in Designated Accumulation Area stor2 Arrange for EHS Pickup stor1->stor2 When full or ready stor3 Dispose via Approved Waste Facility stor2->stor3 Official disposal route

Caption: Workflow for the proper disposal of this compound.

G cluster_hazards Potential Hazards (from related compounds) cluster_precautions Mandatory Precautions cluster_disposal Disposal Decision compound This compound h1 Skin Irritation compound->h1 h2 Serious Eye Irritation compound->h2 h3 Respiratory Irritation compound->h3 p1 Use Personal Protective Equipment (PPE) h1->p1 h2->p1 h3->p1 d1 Treat as Hazardous Chemical Waste p1->d1 p2 Handle in a Fume Hood p2->d1 p3 Segregate from Incompatible Materials p3->d1 d2 Do Not Dispose in Sink or Trash d1->d2 d3 Follow Institutional EHS Procedures d1->d3

Caption: Rationale for treating this compound as hazardous waste.

References

Safeguarding Your Research: A Guide to Handling Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pyrazolo[1,5-a]pyridin-2-ylmethanol, a heterocyclic compound that, like many in its class, requires careful management. The following procedural steps and personal protective equipment (PPE) recommendations are based on the established safety profiles of structurally similar chemicals and are designed to minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[1][2]To protect eyes from splashes and airborne particles of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.[1]To prevent skin contact and absorption.
Body Protection A flame-resistant lab coat or a polyethylene-coated polypropylene gown should be worn and fully buttoned.[2][3]To protect the skin from spills and contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[4]To prevent inhalation of potentially harmful dust or vapors.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[1][2]To protect feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow and a compliant disposal plan is critical for the safe handling of this compound.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data for Similar Compounds prep_ppe->prep_sds prep_setup 3. Prepare Well-Ventilated Workspace (Fume Hood) prep_sds->prep_setup handling_weigh 4. Weigh Compound in a Contained Manner prep_setup->handling_weigh Proceed to handling handling_reaction 5. Perform Experimental Procedures handling_weigh->handling_reaction handling_observe 6. Monitor Reaction for any Adverse Events handling_reaction->handling_observe cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handling_observe->cleanup_decontaminate Experiment complete cleanup_waste 8. Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid Waste Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
Liquid Waste Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[5]
Contaminated Materials Contaminated gloves, weigh boats, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.

General Disposal Guidelines:

  • All chemical waste must be disposed of through an approved waste disposal plant.[5][6]

  • Chemical waste generators are responsible for correctly classifying and labeling waste according to local, regional, and national regulations.[5]

  • Avoid releasing the chemical into the environment.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[4][5]

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up solid spills and place into a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material.

  • Decontaminate the spill area.

  • Report the incident to the laboratory supervisor.

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.